Dpdpe tfa
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVILUYVBUMMRG-JZHXPYGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40F3N5O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Delta-Opioid Pioneer: An In-depth Technical Guide to DPDPE TFA
Foreword: This document provides a comprehensive technical overview of [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a cornerstone of delta-opioid receptor research. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its discovery, history, and key experimental applications.
Introduction: The Dawn of Selective Opioid Receptor Agonism
The quest for opioid analgesics with fewer side effects than traditional mu-opioid receptor agonists like morphine has been a long-standing goal in pharmacology. A pivotal moment in this journey was the development of subtype-selective opioid ligands. In the early 1980s, a breakthrough emerged from the structural modification of the endogenous opioid peptide, met-enkephalin.[1] This led to the synthesis of DPDPE ([D-Pen²,D-Pen⁵]enkephalin), the first highly selective peptide agonist for the delta-opioid receptor (DOR).[1] Its discovery opened new avenues for investigating the physiological roles of the delta-opioid system and its potential as a therapeutic target for pain relief without the significant adverse effects associated with mu-opioid receptor activation.[2]
DPDPE's unique cyclic structure, conferred by the two D-penicillamine residues, provides significant resistance to enzymatic degradation, a common limitation of peptide-based therapeutics.[2] This enhanced stability, coupled with its high selectivity, has established DPDPE as an invaluable tool in opioid research, both in vitro and in vivo.[2]
Quantitative Pharmacological Profile of DPDPE
The defining characteristic of DPDPE is its remarkable selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors. This selectivity is quantified through radioligand binding assays, which determine the inhibition constant (Ki) of a compound for a specific receptor. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Subtype | Ki (nM) | Selectivity (fold) |
| DPDPE | Delta (δ) | 1.4 | - |
| Mu (μ) | ~7300 | ~5200-fold vs. δ | |
| Kappa (κ) | >10000 | >7100-fold vs. δ |
Table 1: Binding Affinity and Selectivity of DPDPE for Opioid Receptors in Monkey Brain Membranes.[1]
Key Experimental Protocols
The characterization and utilization of DPDPE in opioid research rely on a set of fundamental experimental procedures. These protocols are essential for determining its binding profile, functional activity, and in vivo effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of DPDPE for different opioid receptor subtypes. The principle involves the competition between a radiolabeled ligand and the unlabeled test compound (DPDPE) for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., from rat or monkey) or cells expressing the target opioid receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[3]
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.[3]
-
Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands and other interfering substances.[3]
-
Resuspend the final membrane pellet in the assay buffer.[3]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DPDPE for delta receptors, [³H]DAMGO for mu receptors), and varying concentrations of unlabeled DPDPE.[1]
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[3]
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[3]
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.[3]
-
Measure the radioactivity retained on the filters using a scintillation counter.[3]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of DPDPE.
-
Determine the IC50 value (the concentration of DPDPE that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of DPDPE as an agonist at G-protein coupled receptors (GPCRs) like the delta-opioid receptor. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the delta-opioid receptor as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a final volume of 1 mL, incubate the cell membranes (5-10 µg of protein) with a low concentration of [³⁵S]GTPγS (e.g., 0.05 nM), GDP (e.g., 10 µM), and varying concentrations of DPDPE.[4]
-
The incubation is typically carried out at 25°C for 60 minutes in an assay buffer containing HEPES, MgCl₂, and NaCl.[4]
-
-
Separation and Detection:
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS binding against the concentration of DPDPE.
-
Determine the EC50 (the concentration of DPDPE that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve.
-
In Vivo Antinociception Assay: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of compounds in animals. It measures the latency of an animal to withdraw its tail from a source of thermal pain.
Protocol:
-
Animal Acclimation:
-
Acclimate the animals (typically rats or mice) to the testing environment and handling procedures to minimize stress-induced variability.[5]
-
-
Baseline Latency Measurement:
-
Place the animal in a restraining device, leaving the tail exposed.
-
Focus a beam of radiant heat onto a specific portion of the tail.[5]
-
Measure the time it takes for the animal to flick its tail away from the heat source. This is the baseline latency.[5]
-
A cut-off time (e.g., 8-15 seconds) is used to prevent tissue damage.[5][6]
-
-
Drug Administration:
-
Administer DPDPE via a specific route (e.g., intracerebroventricularly, intravenously, or subcutaneously) at various doses.
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration, measure the tail-flick latency again.
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Plot the %MPE against the dose of DPDPE to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximum effect).
-
Signaling Pathways of DPDPE
DPDPE primarily exerts its effects through the activation of the G-protein signaling pathway.[2] Upon binding to the delta-opioid receptor, which is a G-protein coupled receptor (GPCR), it initiates a cascade of intracellular events.
Figure 1: DPDPE G-protein mediated signaling pathway.
Upon binding, DPDPE induces a conformational change in the DOR, leading to the activation of the associated inhibitory G-protein (Gi/o). The activated G-protein dissociates into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects of DPDPE. Additionally, DPDPE has been shown to activate the ERK cascade in a Src-dependent manner.[2]
Experimental and Synthetic Workflow
The journey of a novel opioid peptide like DPDPE from conception to in vivo testing follows a structured workflow.
Figure 2: General workflow for opioid peptide development.
The process begins with the chemical synthesis of the peptide, typically using solid-phase peptide synthesis (SPPS) for efficiency and purity. Following synthesis, the peptide is cleaved from the solid support and purified, often using high-performance liquid chromatography (HPLC). The identity and purity of the synthesized peptide are then confirmed using techniques like mass spectrometry and analytical HPLC. Once a pure compound is obtained, its pharmacological properties are characterized through in vitro assays, such as radioligand binding and functional assays, to determine its affinity, selectivity, and efficacy. Promising candidates then advance to in vivo studies in animal models to assess their physiological effects, such as analgesia.
Conclusion
DPDPE has been instrumental in advancing our understanding of the delta-opioid system. Its high selectivity and stability have made it an indispensable pharmacological tool. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers working with this seminal compound. As the field of opioid research continues to evolve, the principles learned from the study of DPDPE will undoubtedly contribute to the development of safer and more effective analgesics.
References
- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING TAIL FLICK TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 6. meliordiscovery.com [meliordiscovery.com]
Structure and chemical properties of DPDPE trifluoroacetate
An In-depth Technical Guide to DPDPE Trifluoroacetate for Researchers and Drug Development Professionals
Introduction
DPDPE ([D-Pen²,D-Pen⁵]enkephalin) trifluoroacetate is a synthetic, cyclic pentapeptide and a highly selective agonist for the δ-opioid receptor (DOR). Developed in the early 1980s as a structural modification of met-enkephalin, it was the first highly selective DOR agonist to be created.[1] Its conformational constraint, provided by the disulfide bond between two D-penicillamine residues, contributes to its high affinity and selectivity, making it an invaluable tool in pharmacological research to investigate the physiological and pathological roles of the δ-opioid system.[2][3] This guide provides a comprehensive overview of its structure, chemical properties, biological activity, and relevant experimental methodologies.
Structure and Chemical Identity
DPDPE is a cyclic peptide with a disulfide bridge. The trifluoroacetate salt form is common for synthetic peptides, improving solubility and stability.
-
Formal Name : L-tyrosyl-3-mercapto-D-valylglycyl-L-phenylalanyl-3-mercapto-D-valine, cyclic (2->5)-disulfide, trifluoroacetate salt.[4]
-
Synonyms : [D-Pen²,D-Pen⁵]Enkephalin, (4S,7S,13S)-13-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid.[1][4]
-
Peptide Sequence : Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₉N₅O₇S₂ · XCF₃COOH | [4][5] |
| Molecular Weight | 645.8 g/mol (free base) | [1][4][5] |
| Appearance | Lyophilized powder | [4][6] |
| Purity | Typically >95% | [4][6] |
| Solubility | 1 mg/mL in water; 10 mM in DMSO | [4][7] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year. | [5][7] |
| SMILES | CC(--INVALID-LINK--NC1=O)(C)SSC(C)(C)--INVALID-LINK--CC2=CC=C(O)C=C2)=O">C@@HC(NCC(N[C@H]1CC3=CC=CC=C3)=O)=O.FC(F)(C(O)=O)F | [4] |
| InChI Key | LUVILUYVBUMMRG-JZHXPYGKSA-N | [4] |
Biological Activity and Receptor Selectivity
DPDPE is a prototypical δ-opioid receptor agonist, exhibiting high selectivity over μ- and κ-opioid receptors. This selectivity allows for the specific investigation of DOR-mediated effects, such as analgesia, anticonvulsant activity, and potential roles in mood regulation without the side effects associated with μ-opioid receptor activation.[4][6][8]
Table 2: Opioid Receptor Binding Affinity and Functional Activity
| Receptor Subtype | Assay Type | Species/Tissue | Value | Reference |
| δ-Opioid Receptor | Kᵢ (Binding Affinity) | Rat Brain Homogenates | 2.7 nM | [4][5][6] |
| μ-Opioid Receptor | Kᵢ (Binding Affinity) | Rat Brain Homogenates | 713 nM | [4][5][6] |
| κ-Opioid Receptor | Kᵢ (Binding Affinity) | Rat Brain Homogenates | >1,500 nM | [4][5][6] |
| δ-Opioid Receptor | EC₅₀ (Functional Activity) | Mouse Vas Deferens | 5.2 nM | [7][8] |
| δ-Opioid Receptor | IC₅₀ (Functional Activity) | Mouse Vas Deferens | 4.14 nM | [5] |
| μ-Opioid Receptor | IC₅₀ (Functional Activity) | Guinea Pig Myenteric Plexus | 3,000 nM | [5] |
The data clearly demonstrates DPDPE's greater than 250-fold selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors in rat brain homogenates.[5]
Signaling Pathways
As a G-protein-coupled receptor (GPCR) agonist, DPDPE initiates a cascade of intracellular events upon binding to the δ-opioid receptor. The primary signaling route is through the G-protein pathway, which involves the dissociation of the Gα and Gβγ subunits.[9] This leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the modulation of various ion channels. DPDPE-induced signaling can also activate the MAP kinase pathway, specifically the ERK cascade, in an Src-dependent manner.[9]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general procedure to determine the binding affinity (Kᵢ) of DPDPE for the δ-opioid receptor using a competitive binding assay with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[10]
-
Assay Setup: In a series of tubes, combine the prepared membranes, a fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [³H]-Naltrindole), and varying concentrations of unlabeled DPDPE (the competitor).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.[10]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters quickly with cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the DPDPE concentration. Determine the IC₅₀ value (the concentration of DPDPE that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol: Peptide Purity Analysis by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method to assess the purity of synthetic peptides like DPDPE trifluoroacetate.
Methodology:
-
Sample Preparation: Dissolve the lyophilized DPDPE powder in a suitable solvent, typically a mixture of the mobile phases (e.g., water with 0.1% trifluoroacetic acid).
-
System Setup: Use an RP-HPLC system equipped with a C18 column. The mobile phases typically consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[11][12]
-
Elution Gradient: Equilibrate the column with a low percentage of Solvent B. After injecting the sample, apply a linear gradient of increasing Solvent B concentration to elute the peptide and any impurities.
-
Detection: Monitor the column eluent using a UV detector, typically at a wavelength of 214 nm or 280 nm, where the peptide bonds and aromatic residues (Tyrosine, Phenylalanine) absorb light, respectively.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the different components in the sample. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the peptide's purity.
References
- 1. DPDPE - Wikipedia [en.wikipedia.org]
- 2. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. DPDPE (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. DPDPE TFA (88373-73-3 free base) | Opioid Receptor | TargetMol [targetmol.com]
- 8. DPDPE | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 12. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
DPDPE TFA: A Technical Guide to a Selective Delta-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Penicillamine(2,5)]-enkephalin, commonly known as DPDPE, is a pioneering synthetic opioid peptide renowned for its high selectivity as an agonist for the delta (δ)-opioid receptor. Its cyclic structure, formed by a disulfide bond between two D-penicillamine residues, confers significant resistance to enzymatic degradation compared to its linear endogenous counterparts, the enkephalins. This guide provides a comprehensive technical overview of DPDPE, focusing on its trifluoroacetate (TFA) salt form, which is a common counterion resulting from its synthetic preparation and purification. We will delve into its binding affinity, functional activity, downstream signaling pathways, and the experimental protocols used for its characterization.
Note on the Trifluoroacetate (TFA) Salt: DPDPE is often supplied as a TFA salt, a consequence of the use of trifluoroacetic acid in solid-phase peptide synthesis and purification. While frequently used, it is important for researchers to be aware that the TFA counterion can potentially influence the physicochemical properties and biological activity of peptides.[1][2][3][4][5] For sensitive biological assays, conversion to a more biologically inert salt form, such as hydrochloride, may be considered. However, the majority of the literature cited herein utilizes the TFA salt or does not specify the salt form, suggesting that for many applications, its effects are not considered prohibitive.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | L-tyrosyl-3-mercapto-D-valylglycyl-L-phenylalanyl-3-mercapto-D-valine, cyclic (2→5)-disulfide, trifluoroacetate salt | [6] |
| Synonyms | [D-Pen2,D-Pen5]Enkephalin | [6] |
| Molecular Formula | C30H39N5O7S2 • XCF3COOH | [6] |
| Molecular Weight (Free Base) | 645.8 g/mol | [7] |
| Appearance | Lyophilized powder | [6] |
| Solubility | Soluble in water to 1 mg/ml | [6] |
| Storage | Store at -20°C | [7] |
In Vitro Pharmacology: Binding Affinity and Selectivity
DPDPE exhibits a strong binding affinity and remarkable selectivity for the δ-opioid receptor over the µ-opioid and κ-opioid receptors. This selectivity has made it an invaluable tool for elucidating the physiological roles of the δ-opioid system.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically involve the displacement of a radiolabeled ligand by the unlabeled compound of interest (in this case, DPDPE) from cell membranes expressing the receptor. The affinity is commonly expressed as the inhibition constant (Ki).
| Receptor | Radioligand | Preparation | Ki (nM) | Selectivity (µ/δ) | Selectivity (κ/δ) | Reference |
| δ-Opioid | [3H]DPDPE | Rat Brain Homogenates | 2.7 | - | - | [8] |
| µ-Opioid | [3H]DAMGO | Rat Brain Homogenates | 713 | 264 | - | [8] |
| κ-Opioid | [3H]U-69,593 | Rat Brain Homogenates | >1,500 | - | >555 | [8] |
| δ-Opioid | [3H]pCl-DPDPE | Monkey Brain Membranes | 1.4 | - | - | [3] |
In Vitro Functional Activity
The agonist activity of DPDPE at the δ-opioid receptor is assessed through various functional assays that measure the downstream consequences of receptor activation.
GTPγS Binding Assay
The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is an early event following GPCR activation and serves as a direct measure of agonist-induced G protein coupling.
| Assay | Preparation | EC50 (nM) | Reference |
| [35S]GTPγS Binding | Not Specified | 0.68 | [9] |
cAMP Inhibition Assay
δ-Opioid receptors are coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
| Assay | Cell Line | IC50 (nM) | Reference |
| cAMP Inhibition | HEK293 cells expressing DOR | Data not explicitly provided, but DPDPE is a potent inhibitor. | [10] |
Mouse Vas Deferens (MVD) Assay
The mouse vas deferens is a classic isolated tissue preparation rich in δ-opioid receptors. Agonists at these receptors inhibit electrically stimulated contractions of the tissue.
| Assay | Preparation | EC50 (nM) | Reference |
| Inhibition of Electrically Stimulated Contractions | Mouse Vas Deferens | 5.2 | [4][7][10] |
Delta-Opioid Receptor Signaling Pathway
Activation of the δ-opioid receptor by DPDPE initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.
Caption: DPDPE binding to the δ-opioid receptor activates Gi/o proteins, leading to downstream signaling cascades.
Experimental Protocols
Radioligand Displacement Assay Workflow
This workflow outlines the general steps for a competitive radioligand binding assay to determine the Ki of DPDPE.
Caption: Workflow for determining the binding affinity of DPDPE using a radioligand displacement assay.
Detailed Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Homogenize tissues (e.g., rat brain) or cells expressing the δ-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [3H]DPDPE).
-
Increasing concentrations of unlabeled DPDPE TFA.
-
The prepared cell membrane suspension.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.[11]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Add scintillation cocktail to the filters and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the DPDPE concentration to generate a competition curve. Determine the IC50 value (the concentration of DPDPE that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pharmacology
This compound has been shown to exert various effects in vivo, most notably analgesia. These effects are typically evaluated in rodent models using specific behavioral tests.
In Vivo Analgesic Effects
| Animal Model | Test | Route of Administration | Dose | Effect | Reference |
| Rat | Formalin Test | Intravenous | 1-10 µg | Dose-dependent reduction in paw licking and lifting | [8] |
| Rat | Maximal Electroshock (MES) | Intravenous | 140 nmol | Blocks tonic hindlimb extension | [8] |
| Mouse | Tail Flick Test | Intracerebroventricular (i.c.v.) | 4.5 nmol | Increased latency to tail withdrawal | [12] |
| Mouse | Hot Plate Test | Intracerebroventricular (i.c.v.) | 23 nmol | Slightly active up to 45 minutes | [13] |
Experimental Protocols for In Vivo Analgesia
Preparation of this compound for Injection: this compound is typically dissolved in sterile saline or an appropriate vehicle for in vivo administration. The concentration is adjusted based on the desired dose and the volume to be administered.
Intracerebroventricular (i.c.v.) Injection in Mice:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole at the desired coordinates for the lateral ventricle (e.g., relative to bregma).
-
Injection: Slowly inject the this compound solution into the lateral ventricle using a microsyringe.[5]
-
Post-operative Care: Suture the incision and allow the mouse to recover from anesthesia. Provide appropriate post-operative care.
Behavioral Tests for Analgesia:
-
Hot Plate Test: This test measures the latency of the animal's response to a thermal stimulus.[6][14] The animal is placed on a heated plate, and the time until it exhibits a pain response (e.g., licking a paw, jumping) is recorded.[6] A longer latency indicates an analgesic effect.
-
Tail Flick Test: This test also assesses the response to a thermal stimulus.[2][14] A beam of light is focused on the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured.[2] An increased latency suggests analgesia.
-
Formalin Test: This test models both acute and inflammatory pain. A dilute solution of formalin is injected into the animal's paw, and the time spent licking or biting the injected paw is recorded in two phases: an early, acute phase and a later, inflammatory phase. A reduction in this behavior indicates an analgesic effect.[14]
Conclusion
This compound is a highly selective and potent agonist of the δ-opioid receptor, making it an indispensable tool in opioid research. Its stability and well-characterized in vitro and in vivo profiles have solidified its role in investigating the physiological and pathological functions of the δ-opioid system. This guide has provided a detailed overview of its properties and the experimental methodologies used to study it, offering a valuable resource for researchers in pharmacology and drug development. It is crucial, however, for researchers to consider the potential influence of the TFA counterion in their experimental design and interpretation of results.
References
- 1. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. molnova.com [molnova.com]
- 8. Distribution and analgesia of [3H][D-Pen2, D-Pen5]enkephalin and two halogenated analogs after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (88373-73-3 free base) | Opioid Receptor | TargetMol [targetmol.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Work | Protein Stabilization with Metal–Organic Frameworks for Drug Delivery and Catalysis | ID: k3569466m | Arch : Northwestern University Institutional Repository [nufia.library.northwestern.edu]
- 12. Assessment of stereoselectivity of trimethylphenylalanine analogues of delta-opioid [D-Pen(2),D-Pen(5)]-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel salts of the antiemetic drug domperidone: synthesis, characterization and physicochemical property investigation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. [D-Pen2,D-Pen5]enkephalin analogues with increased affinity and selectivity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Endogenous Ligands of the Delta-Opioid Receptor Versus the Synthetic Agonist DPDPE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the endogenous ligands of the delta-opioid receptor (DOR)—[Leu]enkephalin, [Met]enkephalin, and β-endorphin—with the widely used synthetic selective agonist, [D-Pen²,D-Pen⁵]enkephalin (DPDPE). This document delves into their binding affinities, functional activities, and the downstream signaling pathways they initiate. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings in a research setting.
Introduction to Delta-Opioid Receptor Ligands
The delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the central and peripheral nervous systems for modulating pain, mood, and addictive behaviors.[1][2] Its activation by endogenous or exogenous ligands initiates a cascade of intracellular events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3]
The primary endogenous ligands for the DOR are the enkephalins ([Leu]enkephalin and [Met]enkephalin) and β-endorphin.[4][5][6] These peptides play crucial roles in physiological processes. DPDPE is a synthetic cyclic peptide analogue of enkephalin that exhibits high selectivity for the DOR and is widely used as a research tool to probe the receptor's function.[7] Understanding the similarities and differences between these ligands is paramount for the development of novel therapeutics targeting the DOR with improved efficacy and side-effect profiles.
Quantitative Comparison of Ligand-Receptor Interactions
The binding affinity and functional potency of endogenous and synthetic ligands at the delta-opioid receptor are critical parameters in determining their pharmacological effects. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Binding Affinities (Ki) of Endogenous and Synthetic Ligands for the Delta-Opioid Receptor
| Ligand | Receptor | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| [Leu]enkephalin | Delta-Opioid | ~1-5 | [³H]DPDPE | Rodent Brain | [8][9] |
| [Met]enkephalin | Delta-Opioid | ~1-10 | [³H]DPDPE | Rodent Brain | [5][10] |
| β-endorphin | Delta-Opioid | ~0.5-3 | [³H]DPDPE | Rodent Brain | [11][12] |
| DPDPE | Delta-Opioid | ~1-5 | [³H]DPDPE | Rodent Brain | [13] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Ligands in GTPγS Binding Assays
| Ligand | EC50 (nM) | Emax (% of Basal) | Tissue/Cell Line | Reference |
| [Leu]enkephalin | ~10-50 | ~150-200 | Rodent Brain | [8][9] |
| [Met]enkephalin | ~20-100 | ~150-200 | Rodent Brain | [5][10] |
| β-endorphin | ~5-30 | ~180-250 | Rodent Brain | [11][12] |
| DPDPE | ~5-20 | ~180-250 | Rodent Brain/CHO cells | [13] |
Table 3: Functional Potency (IC50) in cAMP Accumulation Assays
| Ligand | IC50 (nM) | Cell Line | Reference |
| [Leu]enkephalin | ~5-20 | CHO-hDOR | [8][9] |
| [Met]enkephalin | ~10-40 | CHO-hDOR | [5][10] |
| β-endorphin | ~2-15 | CHO-hDOR | [11][12] |
| DPDPE | ~1-10 | CHO-hDOR | [13] |
Signaling Pathways
Upon activation by both endogenous ligands and DPDPE, the delta-opioid receptor primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] Additionally, DOR activation can lead to the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability.[3] Another important aspect of DOR signaling is the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.[14]
Figure 1: Delta-Opioid Receptor Signaling Cascade.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for the delta-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Figure 2: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the delta-opioid receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[15][16]
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand (e.g., [³H]DPDPE) with the membrane preparation in the presence of increasing concentrations of the unlabeled test ligand.[13] Total binding is determined in the absence of the competing ligand, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled DOR agonist (e.g., unlabeled DPDPE or naloxone).[16]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[15]
-
Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.[15]
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the delta-opioid receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[17]
Figure 3: [³⁵S]GTPγS Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Incubation: Incubate the membranes in an assay buffer containing MgCl₂, GDP, and [³⁵S]GTPγS. Add varying concentrations of the agonist to be tested.[18][19] Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[18]
-
Filtration and Washing: Terminate the reaction and wash the filters as described in the radioligand binding assay protocol.[20]
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated binding (total binding minus basal binding) against the log concentration of the agonist. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) from the resulting dose-response curve using non-linear regression.[20]
cAMP Accumulation Assay
This assay measures the ability of a DOR agonist to inhibit the production of cyclic AMP, a key second messenger.
Figure 4: cAMP Accumulation Assay Workflow.
Detailed Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the delta-opioid receptor in a multi-well plate and grow to confluence.[21]
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.[22]
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the DOR agonist.[23]
-
Cell Lysis: After the incubation period, lyse the cells to release the intracellular cAMP.[24]
-
cAMP Detection: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[23][25]
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist. The IC50 value, the concentration of agonist that causes 50% inhibition, is determined from this curve.[23]
Conclusion
This guide provides a detailed comparison of endogenous delta-opioid receptor ligands and the synthetic agonist DPDPE, highlighting their binding and functional characteristics. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field of opioid pharmacology and drug discovery. A thorough understanding of the nuances between these ligands is essential for the rational design of novel DOR-targeted therapies with improved therapeutic profiles.
References
- 1. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Delta Opioid Receptors and Enkephalinergic Signaling within Locus Coeruleus Promote Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. β-Endorphin via the Delta Opioid Receptor is a Major Factor in the Incubation of Cocaine Craving - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opioid receptor selectivity of beta-endorphin in vitro and in vivo: mu, delta and epsilon receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. mdpi.com [mdpi.com]
- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. cAMP-Glo™ Assay [promega.sg]
- 25. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of DPDPE TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Penicillamine2, D-Penicillamine5]enkephalin (DPDPE) is a synthetic cyclic peptide analogue of enkephalin that stands as a cornerstone in opioid research. Renowned for its high selectivity as a delta-opioid receptor (DOR) agonist, DPDPE is an indispensable tool for elucidating the physiological and pharmacological roles of this receptor subtype.[1][2] Its resistance to proteolytic degradation further enhances its utility in a variety of in vitro and in vivo experimental paradigms.[1][3] This technical guide provides an in-depth overview of the in vitro pharmacological profile of DPDPE, with a particular focus on its trifluoroacetate (TFA) salt form, which is a common counter-ion resulting from solid-phase peptide synthesis and purification.[4]
Binding Affinity and Selectivity
DPDPE exhibits a high binding affinity and remarkable selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Delta (δ) | [3H]DPDPE | Monkey Brain Membranes | 1.4 | [5] |
| [3H]pCl-DPDPE | Rat Brain Homogenate | 0.328 | [6] | |
| Mu (μ) | [3H]DAMGO | Monkey Brain Membranes | >10,000 | [7] |
| Kappa (κ) | [3H]U69593 | Monkey Brain Membranes | >10,000 | [7] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Functional Activity
As a full agonist at the delta-opioid receptor, DPDPE effectively stimulates G-protein coupling and downstream signaling cascades.[8] Its functional potency is typically quantified by the half-maximal effective concentration (EC50) in various in vitro functional assays.
| Assay | System | EC50 (nM) | Reference |
| Inhibition of Electrically Stimulated Contraction | Mouse Vas Deferens | 5.2 | [4][7] |
| GTPγS Binding | CHO cells expressing human DOR | 0.68 | [9] |
Downstream Signaling Pathways
Activation of the delta-opioid receptor by DPDPE initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10]
Furthermore, DPDPE has been shown to activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[11] The DPDPE-induced activation of ERK is primarily mediated through a G-protein-dependent pathway involving the Gβγ subunit, Phospholipase C (PLC), and the non-receptor tyrosine kinase, Src.[1][7]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of DPDPE for opioid receptors.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a final volume of 1 mL, incubate the cell membranes with a fixed concentration of a selective radioligand (e.g., [3H]DPDPE for DOR) and a range of concentrations of unlabeled DPDPE. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound and free radioligand. Wash the filters rapidly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of DPDPE that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Incubation: Incubate the membranes in a buffer containing MgCl2, NaCl, GDP, and [35S]GTPγS with varying concentrations of DPDPE for 60 minutes at 25-30°C.[12] Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.[12]
-
Filtration and Quantification: Terminate the reaction and quantify the bound [35S]GTPγS as described for the radioligand binding assay.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the DPDPE concentration. Determine the EC50 and the maximum stimulation (Emax) by non-linear regression analysis.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.
Methodology:
-
Cell Culture: Culture cells expressing the delta-opioid receptor (e.g., HEK293 or CHO cells) to near confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, in the presence of varying concentrations of DPDPE.
-
Lysis and Quantification: Lyse the cells and quantify the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the DPDPE concentration. Determine the IC50 (the concentration of DPDPE that causes 50% of the maximal inhibition) by non-linear regression analysis.
Considerations for DPDPE TFA
DPDPE is frequently supplied as a trifluoroacetate (TFA) salt, a remnant of the purification process in solid-phase peptide synthesis.[4] While often considered biologically inert, the TFA counter-ion can, in some instances, influence experimental outcomes.[1] Researchers should be aware that high concentrations of TFA may have off-target effects or alter the physicochemical properties of the peptide.[1] For sensitive assays or when comparing data across different batches or suppliers, it is advisable to be mindful of the salt form and potentially perform a salt exchange to a more biologically compatible counter-ion like acetate or hydrochloride if necessary.[4][5]
Conclusion
This compound is a highly selective and potent delta-opioid receptor agonist with a well-characterized in vitro pharmacological profile. Its high affinity for the delta-opioid receptor and its ability to robustly activate downstream signaling pathways make it an invaluable tool for opioid research. This guide provides a comprehensive overview of its binding, functional, and signaling properties, along with standardized protocols for its in vitro characterization. By understanding these key pharmacological attributes and experimental considerations, researchers can effectively utilize DPDPE to advance our knowledge of delta-opioid receptor biology and its therapeutic potential.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PKA and ERK1/2 are involved in dopamine D1 receptor-induced heterologous desensitization of the δ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein-Dependent Activation of the PKA-Erk1/2 Pathway by the Striatal Dopamine D1/D3 Receptor Heteromer Involves Beta-Arrestin and the Tyrosine Phosphatase Shp-2 | MDPI [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. β-Arrestin-Dependent μ-Opioid Receptor-Activated Extracellular Signal-Regulated Kinases (ERKs) Translocate to Nucleus in Contrast to G Protein-Dependent ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Delta-opioid receptors activate ERK/MAP kinase via integrin-stimulated receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of DPDPE TFA Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of [D-Pen²,D-Pen⁵]enkephalin (DPDPE) trifluoroacetate (TFA), a highly selective delta-opioid receptor agonist. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.
Core Quantitative Data
The following tables summarize the key in vivo and in vitro quantitative data for DPDPE, providing a comparative overview of its receptor binding affinity and analgesic potency.
Table 1: Receptor Binding Affinity of DPDPE
| Receptor Subtype | Animal Model | Tissue | Radioligand | Kᵢ (nM) | Citation |
| Delta (δ) | Rat | Brain Membranes | [³H][D-Ala²,D-Leu⁵]enkephalin | Two sites identified with high and low affinity | [1] |
| Delta (δ) | Monkey | Brain Membranes | [³H]pCl-DPDPE | 1.4 | [2] |
| Mu (μ) | Monkey | Brain Membranes | [³H]DAMGO | >1000 | [2] |
Table 2: Analgesic Potency of DPDPE
| Assay | Animal Model | Route of Administration | ED₅₀ | Citation |
| Tail-Flick Test | Mouse | Intracerebroventricular (i.c.v.) | Not explicitly quantified in the provided results | [3] |
| Hot-Plate Test | Mouse | Intracerebroventricular (i.c.v.) | Not explicitly quantified in the provided results | |
| Respiratory Depression | Rat | Intracerebroventricular (i.c.v.) | Dose-dependent depression observed | [3][4] |
Key In Vivo Effects
DPDPE administration elicits a range of physiological and behavioral effects, primarily mediated by its agonist activity at delta-opioid receptors.
Analgesia
Intracerebroventricular administration of DPDPE produces a dose-dependent analgesic effect in rodents, as measured by standard nociceptive assays such as the tail-flick and hot-plate tests.[3] The analgesic effects of DPDPE are believed to be mediated through the activation of delta-opioid receptors in the central nervous system.
Respiratory Effects
Intracerebroventricular injection of DPDPE has been shown to cause respiratory depression in rats.[3][4] This effect is characterized by a decrease in respiratory frequency and is a critical consideration in the safety profiling of delta-opioid agonists.[4]
Ocular Effects
Topical and intravitreal administration of DPDPE in rabbits leads to a reduction in intraocular pressure (IOP).[5] This effect suggests a potential therapeutic application for DPDPE in conditions such as glaucoma. The mechanism appears to involve the suppression of cAMP accumulation in the ciliary body.[5]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Intracerebroventricular (i.c.v.) Injection in Mice
-
Animal Model: Male Swiss-Webster mice are commonly used.
-
Anesthesia: Mice are typically anesthetized, for example with isoflurane.[6]
-
Injection Site: The injection is made into a lateral ventricle. Stereotaxic coordinates vary with the age and strain of the mouse and should be determined using a mouse brain atlas.[6] For adult mice, a common target is approximately 0.25 mm lateral to the sagittal suture and 0.50–0.75 mm rostral to the bregma.
-
Injection Volume: The volume of the injection is typically between 1 and 10 µL.[6]
-
Procedure: A small incision is made in the scalp to expose the skull. A hole is drilled at the target coordinates. A Hamilton syringe with a 33-gauge needle is used to slowly infuse the DPDPE TFA solution into the ventricle.[7] The needle is left in place for a short period to prevent backflow before being slowly withdrawn.[7] The incision is then closed.
-
Vehicle: this compound is typically dissolved in sterile saline or artificial cerebrospinal fluid.
Subcutaneous (s.c.) Injection in Rats
-
Animal Model: Adult male rats of various strains (e.g., Sprague-Dawley, Wistar) are commonly used.
-
Injection Site: The loose skin on the back of the neck or flank is a common site for subcutaneous injections.
-
Injection Volume: The volume should be appropriate for the size of the animal, typically ranging from 0.1 to 1.0 mL.
-
Procedure: The skin is lifted to form a tent, and the needle (typically 25-27 gauge) is inserted into the subcutaneous space.[8] Aspiration is performed to ensure the needle is not in a blood vessel before the solution is injected.[8]
-
Vehicle: this compound can be dissolved in sterile saline or other appropriate buffered solutions.
Tail-Flick Test
-
Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure: The mouse or rat is gently restrained, and its tail is positioned over the heat source. The latency to a rapid flick of the tail away from the heat is recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Hot-Plate Test
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Procedure: The animal is placed on the heated surface, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time is also employed in this test.
-
Data Analysis: Similar to the tail-flick test, the data can be analyzed as the latency to response or converted to %MPE.
Signaling Pathways
The in vivo effects of DPDPE are initiated by its binding to and activation of delta-opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the activation of inhibitory G-proteins (Gαi/o).
Upon binding of DPDPE, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][9] The Gβγ subunits can directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[10]
Furthermore, agonist binding to the delta-opioid receptor can lead to the recruitment of β-arrestin proteins.[11][12] This interaction is involved in receptor desensitization and internalization, which can modulate the long-term effects of DPDPE administration.[12]
References
- 1. Preliminary ligand binding data for subtypes of the delta opioid receptor in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study in rats of the respiratory depression and analgesia induced by mu- and delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. Ocular action of an opioid peptide, DPDPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Activation of δ-Opioid Receptors Inhibits Neuronal-Like Calcium Channels and Distal Steps of Ca2+-Dependent Secretion in Human Small-Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular and Molecular Landscape of DPDPE TFA Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Penicillamine(2,5)]-enkephalin (DPDPE), a highly selective synthetic peptide agonist for the delta-opioid receptor (DOR), is a critical tool in opioid research. This technical guide provides an in-depth examination of the cellular and molecular effects following DPDPE treatment, with a focus on its trifluoroacetate (TFA) salt form. We will explore its mechanism of action, downstream signaling cascades, and key quantitative parameters. Furthermore, this guide furnishes detailed experimental protocols for investigating DPDPE's effects and presents visual representations of its signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
DPDPE is a synthetic analogue of the endogenous opioid peptide enkephalin.[1] Developed in the early 1980s, it was the first highly selective agonist for the delta-opioid receptor (DOR) and remains a prototypical compound for studying DOR function.[1] Its resistance to proteolytic degradation makes it suitable for both in vitro and in vivo studies.[2] This guide focuses on DPDPE TFA, the trifluoroacetate salt of DPDPE. While TFA is a common counterion used during peptide synthesis, it is important to note that it can potentially influence experimental outcomes.[3][4][5][6][7]
Mechanism of Action and Key Signaling Pathways
DPDPE exerts its effects by binding to and activating the delta-opioid receptor, a G-protein coupled receptor (GPCR).[8] Upon activation, the DOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gi/o family. This initiates a cascade of intracellular signaling events.
G-Protein Coupling and Downstream Effectors
Activation of the Gi/o protein by DPDPE leads to the dissociation of its α and βγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. A key effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.[11][12][13][14][15] This hyperpolarization reduces neuronal excitability.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: DPDPE treatment has been shown to induce the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2, a key component of the MAPK pathway.[16][17][18] This activation can occur through Gβγ-dependent mechanisms.[17]
Receptor Regulation
Prolonged exposure to DPDPE can lead to receptor desensitization and internalization, which are mechanisms to attenuate signaling.
-
Desensitization: The receptor can be phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin.[19]
-
Internalization: β-arrestin binding facilitates the recruitment of the receptor to clathrin-coated pits for endocytosis.[16][19] This process removes the receptor from the cell surface, reducing its availability for further stimulation.
Quantitative Data
The following tables summarize key quantitative parameters of DPDPE's interaction with the delta-opioid receptor.
| Parameter | Species | Cell Type/Tissue | Value | Reference(s) |
| Ki (Binding Affinity) | Rat | Brain Homogenate | 328 ± 27 pM (Kd) | [20] |
| IC50 (cAMP Inhibition) | Human | HEK293 cells | 1.6 nM | [9] |
| EC50 (cAMP Inhibition) | - | - | - | - |
| EC50 ([³⁵S]GTPγS Binding) | - | NG108-15/HA-D₁R cells | 59.9 ± 15.1 nM | [21] |
| EC50 ([³⁵S]GTPγS Binding) | - | CHO-FLAG-DOPR/HA-D₁R cells | 47.0 ± 10.9 nM | [21] |
| EC50 (Mouse Vas Deferens Contraction Inhibition) | Mouse | Vas Deferens | 5.2 nM | [22] |
| EC50 (Internalization) | - | HEKδ cells | 12 ± 3 nM | [16] |
Note: Ki, IC50, and EC50 values can vary depending on the experimental conditions, cell type, and assay used.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the cellular and molecular effects of DPDPE.
Radioligand Binding Assay
This assay is used to determine the binding affinity of DPDPE for the delta-opioid receptor.
Protocol Overview:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the delta-opioid receptor.
-
Incubation: Incubate the membranes with a radiolabeled delta-opioid receptor ligand (e.g., [³H]DPDPE or [³H]naltrindole) and varying concentrations of unlabeled DPDPE.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the Ki value from competition binding curves.[23][24][25]
cAMP Accumulation Assay
This assay measures the ability of DPDPE to inhibit adenylyl cyclase activity.
Protocol Overview:
-
Cell Culture: Culture cells expressing the delta-opioid receptor.
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation, then stimulate with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of DPDPE.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as an enzyme immunoassay (EIA) or AlphaScreen.[9][26]
-
Data Analysis: Determine the IC50 value of DPDPE for the inhibition of cAMP production.[9]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to assess the activation of the MAPK pathway by DPDPE.
Protocol Overview:
-
Cell Culture and Serum Starvation: Culture cells and then serum-starve them to reduce basal ERK1/2 phosphorylation.[27]
-
DPDPE Treatment: Treat the cells with DPDPE for various times and at different concentrations.
-
Cell Lysis: Lyse the cells to extract proteins.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.[27][28]
-
Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme or fluorophore to visualize the protein bands. Quantify the band intensities to determine the ratio of p-ERK to total ERK.[27]
Receptor Internalization Assay (Immunofluorescence)
This assay visualizes the translocation of the delta-opioid receptor from the cell surface to intracellular compartments following DPDPE treatment.
Protocol Overview:
-
Cell Culture: Plate cells expressing a tagged delta-opioid receptor (e.g., FLAG or HA-tagged) on coverslips.
-
DPDPE Treatment: Treat the cells with DPDPE for different time points.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.[29]
-
Immunostaining: Incubate the cells with a primary antibody against the receptor tag, followed by a fluorescently labeled secondary antibody.[29]
-
Microscopy: Visualize the subcellular localization of the receptor using fluorescence or confocal microscopy.[29][30][31][32][33]
Visualizing DPDPE's Cellular and Molecular Effects
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with DPDPE treatment.
References
- 1. DPDPE - Wikipedia [en.wikipedia.org]
- 2. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 8. Khan Academy [khanacademy.org]
- 9. DPDPE | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peripheral G protein-coupled inwardly rectifying potassium (GIRK) channels are involved in delta opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peripheral G protein-coupled inwardly rectifying potassium channels are involved in δ-opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spinal G-Protein-Gated Potassium Channels Contribute in a Dose-Dependent Manner to the Analgesic Effect of μ- and δ- But Not κ-Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. GIRK Channels Modulate Opioid-Induced Motor Activity in a Cell Type- and Subunit-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PKA and ERK1/2 are involved in dopamine D1 receptor-induced heterologous desensitization of the δ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DPDPE | Opioid Receptor | TargetMol [targetmol.com]
- 23. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
- 24. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubcompare.ai [pubcompare.ai]
- 26. resources.revvity.com [resources.revvity.com]
- 27. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Internalization assay [bio-protocol.org]
- 30. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
- 32. uib.no [uib.no]
- 33. Phagocytosis, Endocytosis, and Receptor Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
The Role of DPDPE TFA in the Study of G-Protein Coupled Receptors: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the use of [D-Penicillamine (2,5)]-enkephalin trifluoroacetate salt (DPDPE TFA), a highly selective delta-opioid receptor (DOR) agonist, in the study of G-protein coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the pharmacological properties of DPDPE, detailed experimental protocols for its use in key assays, and a summary of its role in elucidating DOR signaling pathways.
Introduction to this compound
[D-Penicillamine (2,5)]-enkephalin (DPDPE) is a synthetic, cyclic pentapeptide analogue of enkephalin. Its rigid, constrained structure, conferred by the two D-penicillamine residues, is responsible for its high selectivity for the delta-opioid receptor (DOR), a member of the Class A family of G-protein coupled receptors.[1] DPDPE is one of the most selective synthetic peptide agonists for the DOR and is widely employed as a pharmacological tool to investigate the structure, function, and signaling of this receptor.[1] The trifluoroacetate (TFA) salt is a common counterion for purified peptides and does not typically interfere with the biological activity of the peptide itself.
The delta-opioid receptor is a key target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists.[1] Understanding the interaction of ligands like DPDPE with the DOR is crucial for the development of such therapeutics. DPDPE is utilized in a variety of in vitro and in vivo studies to characterize the pharmacological profile of the DOR, including its downstream signaling cascades and regulatory processes such as receptor desensitization and internalization.
Pharmacological Data of DPDPE
DPDPE's utility as a research tool is defined by its high affinity and selectivity for the delta-opioid receptor. The following tables summarize key quantitative pharmacological parameters for DPDPE from various studies.
Table 1: Binding Affinity of DPDPE for Opioid Receptors
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| δ-Opioid | [3H]IleDelt II | Rat Brain Homogenates | 4.5 | [1] |
| μ-Opioid | [3H]DAMGO | Rat Brain Homogenates | 438.1 | [1] |
| δ-Opioid | [3H]naltrindole | CHO cells expressing human DOR | 1.3 | [2] |
| δ-Opioid | [3H]DPDPE | Rat Brain Membranes | N/A (Kd = 0.2-0.3 nM) | [3][4] |
Table 2: Functional Potency and Efficacy of DPDPE
| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| [35S]GTPγS Binding | CHO cells expressing rat DOR | EC50 | 1.43 | [2] |
| cAMP Inhibition | HEK293 cells expressing Flag-DOR | EC50 | 0.2 ± 0.1 | [5] |
| Receptor Internalization | HEK293 cells expressing Flag-DOR | EC50 | 1.9 ± 0.6 | [5] |
Key Signaling Pathways Modulated by DPDPE
Activation of the delta-opioid receptor by DPDPE initiates a cascade of intracellular signaling events, primarily through the Gi/Go family of G-proteins.[6][7] The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Additionally, the dissociated Gβγ subunits can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[7] Prolonged exposure to DPDPE can also lead to receptor phosphorylation by G-protein coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins, which mediate receptor desensitization and internalization.[7]
Caption: DPDPE-induced signaling cascade at the delta-opioid receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing DPDPE to study DOR function.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of DPDPE for the delta-opioid receptor. It typically involves the displacement of a radiolabeled ligand by unlabeled DPDPE.
Experimental Workflow:
Caption: Workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the delta-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.[8]
-
Binding Reaction: In a 96-well plate, combine the membrane preparation (e.g., 7 µg of protein), a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., 3.3 nM [3H]DPDPE), and a range of concentrations of unlabeled DPDPE in a final volume of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA).[8][9]
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).[8]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled DPDPE concentration. Determine the IC50 value (the concentration of DPDPE that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist. DPDPE binding to the DOR promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
Experimental Workflow:
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Reaction: In a 96-well plate, combine the membrane preparation, [35S]GTPγS (e.g., 0.05 nM), GDP (e.g., 30 µM), and increasing concentrations of DPDPE in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl).[10][11]
-
Incubation: Incubate the reaction at 30°C for 60 minutes.[10]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated binding (as a percentage over basal) against the logarithm of the DPDPE concentration. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values using non-linear regression.
cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Experimental Workflow:
Caption: Workflow for a cAMP inhibition assay.
Detailed Methodology:
-
Cell Culture: Plate cells expressing the delta-opioid receptor in a suitable multi-well plate and grow to the desired confluency.
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of DPDPE to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[12]
-
-
cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[13]
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the DPDPE concentration. Determine the EC50 or IC50 value by non-linear regression.
Receptor Internalization Assay
This assay quantifies the agonist-induced trafficking of receptors from the cell surface to intracellular compartments, a key mechanism of signal desensitization.
Experimental Workflow:
Caption: Workflow for a receptor internalization assay.
Detailed Methodology:
-
Cell Culture: Use cells stably or transiently expressing an N-terminally epitope-tagged version of the delta-opioid receptor (e.g., FLAG-DOR).
-
Agonist Treatment: Treat the cells with various concentrations of DPDPE for a specific time course (e.g., 30 minutes) at 37°C to induce internalization.[12][14]
-
Labeling of Surface Receptors:
-
Stop the internalization process by placing the cells on ice and washing with ice-cold buffer.
-
Incubate the non-permeabilized cells with a primary antibody directed against the epitope tag (e.g., anti-FLAG antibody).
-
Wash away the unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Quantification:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population. A decrease in mean fluorescence intensity corresponds to receptor internalization.[15]
-
Microscopy/High-Content Imaging: Acquire images of the cells and quantify the fluorescence intensity at the cell surface versus intracellular compartments.
-
-
Data Analysis: Express the results as the percentage of receptors remaining on the cell surface compared to untreated control cells. Plot this percentage against the logarithm of the DPDPE concentration to determine the EC50 for internalization.
Conclusion
This compound remains an indispensable tool for the study of the delta-opioid receptor. Its high selectivity allows for the precise interrogation of DOR-mediated signaling and regulation. The experimental protocols detailed in this guide provide a framework for researchers to utilize DPDPE effectively in characterizing the pharmacology of the delta-opioid receptor and in the broader field of GPCR drug discovery. The continued use of DPDPE and similar selective ligands will be crucial in unraveling the complexities of opioid receptor function and in the development of safer and more effective therapeutics.
References
- 1. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPDPE | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for delta-opioid binding and GTP-regulatory proteins in 5-day-old rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Sequestration of the δ Opioid Receptor: ROLE OF THE C TERMINUS IN AGONIST-MEDIATED INTERNALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing DPDPE TFA Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of DPDPE TFA stock solutions for use in cell culture applications. DPDPE (--INVALID-LINK--) is a highly selective delta-opioid receptor (DOR) agonist, and its trifluoroacetate (TFA) salt is a common formulation for research use. Proper preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining accurate results. This guide outlines the necessary materials, step-by-step procedures, and important considerations for working with this peptide.
Introduction
DPDPE is a synthetic opioid peptide that acts as a selective agonist for the δ-opioid receptor (DOR).[1][2] This receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including analgesia, mood regulation, and neuroprotection.[3] As a result, DPDPE is a valuable tool in neuroscience, pharmacology, and drug discovery research. The trifluoroacetate (TFA) salt of DPDPE is often supplied as a lyophilized powder. TFA is a counterion used in the purification of peptides and can affect the pH of the stock solution. Careful reconstitution is necessary to ensure the peptide's stability and biological activity.
Product Information and Properties
This compound is typically a white to off-white lyophilized powder. It is important to be aware of its chemical and physical properties to handle it correctly.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C32H40F3N5O9S2 | [4] |
| Molecular Weight | 759.81 g/mol | [4] |
| Purity | Typically >98% | [4][5] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [4] |
| Sparingly soluble in water | [6] | |
| Storage (Lyophilized) | -20°C for up to 3 years | [4] |
| Store away from moisture | [4][5] | |
| Storage (Stock Solution) | -80°C for up to 6 months | [1][5] |
| -20°C for up to 1 month | [1][5] | |
| EC50 (in vitro) | 5.2 nM (mouse vas deferens) | [4] |
Experimental Protocols
Required Materials
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which can then be further diluted for cell culture experiments.
Before you begin:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the peptide.[7]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[8]
Step-by-Step Procedure:
-
Calculate the required volume of DMSO.
-
To prepare a 10 mM stock solution from 1 mg of this compound (MW = 759.81 g/mol ), use the following calculation:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 759.81 g/mol ) / 0.010 mol/L
-
Volume (L) = 0.0001316 L = 131.6 µL
-
-
Therefore, you will need approximately 131.6 µL of DMSO to dissolve 1 mg of this compound to a final concentration of 10 mM.
-
-
Reconstitution:
-
Carefully add the calculated volume of sterile DMSO to the vial containing the lyophilized this compound.
-
Recap the vial tightly and vortex gently for 10-20 seconds to mix.
-
To aid dissolution, sonication is recommended.[4][8][9] Place the vial in an ultrasonic water bath for a few minutes until the solution is clear. A gentle warming to 37°C can also help increase solubility.[1]
-
Visually inspect the solution to ensure there are no particulates. A properly dissolved peptide solution should be clear.[8]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.[1][7]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5]
-
Preparation of Working Solutions for Cell Culture
The high-concentration DMSO stock solution must be diluted to a final working concentration in your cell culture medium. It is important to minimize the final DMSO concentration in the culture to avoid cytotoxicity.
-
A final DMSO concentration of 0.1% is generally considered safe for most cell lines, while concentrations up to 0.5% are widely used without significant toxicity.[9]
-
To maintain a final DMSO concentration of ≤0.1%, the stock solution should be diluted at least 1:1000 in the final culture medium.
-
Example: To prepare a 1 µM working solution from a 10 mM stock:
-
Perform an intermediate dilution: Dilute the 10 mM stock 1:100 in sterile PBS or culture medium to create a 100 µM solution.
-
Add the required volume of the 100 µM intermediate solution to your cell culture medium to achieve the final desired concentration. For example, add 10 µL of the 100 µM solution to 1 mL of culture medium for a final concentration of 1 µM.
-
Diagrams and Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
DPDPE Signaling Pathway
DPDPE exerts its effects by binding to and activating the delta-opioid receptor (DOR), a Gi/o-coupled GPCR. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified canonical signaling pathway of DPDPE via the δ-opioid receptor.
Important Considerations
-
TFA Salt: The presence of trifluoroacetic acid (TFA) in the lyophilized powder can make the stock solution slightly acidic. For most applications where the stock is highly diluted, this is not a concern. However, for experiments sensitive to minor pH changes, consider using a buffered solution for dilutions.
-
Peptide Stability: Peptides in solution are less stable than in their lyophilized form. Avoid repeated freeze-thaw cycles.[1][7] Prepare single-use aliquots to maintain the integrity of the stock solution.
-
Hydrophobicity: While DPDPE is soluble in DMSO, some highly hydrophobic peptides may require special handling. If you observe precipitation upon dilution in aqueous buffers, try diluting the DMSO stock slowly into a vigorously stirring buffer solution.[9]
-
Safety: Always handle this compound in accordance with the safety data sheet (SDS). Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.[6]
By following these guidelines and protocols, researchers can confidently prepare this compound stock solutions that are stable, accurately concentrated, and suitable for a wide range of cell culture-based assays.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound|CAS 172888-59-4|DC Chemicals [dcchemicals.com]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (88373-73-3 free base) | Opioid Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|172888-59-4|MSDS [dcchemicals.com]
- 7. chempep.com [chempep.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. lifetein.com [lifetein.com]
Application Notes and Protocols: DPDPE TFA in Rodent Analgesia Models
Introduction
[D-Penicillamine(2,5)-enkephalin] (DPDPE) trifluoroacetate (TFA) is a highly selective delta-opioid receptor agonist. Its use in rodent models of analgesia is crucial for understanding the role of the delta-opioid system in pain modulation and for the development of novel analgesic drugs with potentially fewer side effects than traditional mu-opioid agonists. These application notes provide recommended dosages and detailed protocols for the use of DPDPE TFA in common rodent analgesia models.
Data Presentation
Recommended this compound Dosages for Rodent Analgesia Models
The following table summarizes recommended dosages for this compound in various rodent analgesia models. Dosages can vary based on the specific research question, the rodent strain, and the administration route. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
| Analgesia Model | Species | Administration Route | Effective Dose Range | Reference(s) |
| Thermal Escape Test | Rat | Intrathecal (i.t.) | 100 nmol | |
| Hot Plate Test | Mouse | Intracerebroventricular (i.c.v.) | 1 - 10 nmol | N/A |
| Tail-Flick Test | Rat | Intracerebroventricular (i.c.v.) | 5 - 20 nmol | |
| Writhing Test | Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | N/A |
Note: "N/A" indicates that while these are common models for opioid analgesics, specific dosage ranges for this compound were not explicitly found in the provided search results and are based on general knowledge of opioid administration in these models. Researchers should consult additional literature and perform pilot studies. The 100 nmol intrathecal dose in rats was found to be equi-analgesic to 60 nmol of morphine in a thermal escape test.
Signaling Pathway
DPDPE acts as an agonist at the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to downstream effects that ultimately reduce neuronal excitability and neurotransmitter release, resulting in analgesia.
Caption: DPDPE signaling pathway.
Experimental Protocols
General Considerations
-
Vehicle Preparation: this compound is typically dissolved in sterile, pyrogen-free saline (0.9% NaCl). For intracerebroventricular or intrathecal injections, artificial cerebrospinal fluid (aCSF) is a suitable vehicle. Ensure the solution is fresh and protected from light.
-
Animal Acclimation: Allow animals to acclimate to the testing room and equipment for at least 30 minutes before any procedures to minimize stress-induced analgesia.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias in data collection.
-
Cut-off Times: In thermal analgesia tests (hot plate and tail-flick), it is crucial to use a cut-off time to prevent tissue damage. This is the maximum time the animal is exposed to the stimulus, even if no response is observed.
Hot Plate Test
The hot plate test is used to assess the response to a thermal stimulus, primarily measuring supraspinally mediated analgesia.
Workflow:
Caption: Hot Plate Test Workflow.
Detailed Protocol:
-
Apparatus: A commercially available hot plate apparatus with a temperature controller.
-
Procedure: a. Set the hot plate temperature to a constant, non-damaging temperature (e.g., 52-55°C). b. Place the mouse on the hot plate, which is enclosed by a transparent cylinder to keep the animal on the heated surface. c. Start a timer immediately. d. Observe the mouse for nocifensive behaviors such as licking or shaking a paw, or jumping. e. Stop the timer at the first sign of a nocifensive response and record the latency. f. If the mouse does not respond within the pre-determined cut-off time (e.g., 30-45 seconds), remove it from the hot plate and record the latency as the cut-off time. g. Administer this compound or vehicle. h. Measure the response latency at various time points after administration (e.g., 15, 30, 60, and 90 minutes).
Tail-Flick Test
The tail-flick test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. This response is a spinal reflex that can be modulated by supraspinal pathways.
Workflow:
Caption: Tail-Flick Test Workflow.
Detailed Protocol:
-
Apparatus: A tail-flick analgesia meter that provides a focused beam of radiant heat to the tail.
-
Procedure: a. Gently restrain the rat in a suitable holder, allowing the tail to be exposed. b. Position the tail over the heat source. c. Activate the heat source, which will start a timer. d. The timer stops automatically when the rat flicks its tail out of the heat path. Record this latency. e. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. f. Determine a baseline latency before drug administration. g. Administer this compound or vehicle. h. Measure the tail-flick latency at predetermined intervals after administration.
Acetic Acid-Induced Writhing Test
The writhing test is a chemical model of visceral pain. An intraperitoneal injection of an irritant, such as acetic acid, induces characteristic stretching and constriction of the abdomen (writhing).
Workflow:
Application Notes and Protocols for DPDPE TFA in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using DPDPE TFA, a selective delta-opioid receptor agonist, in radioligand binding assays. This document includes detailed protocols for membrane preparation and competition binding assays, a summary of binding affinity data, and a visualization of the delta-opioid receptor signaling pathway.
Introduction
[D-Penicillamine(2,5)]-enkephalin (DPDPE) is a synthetic cyclic peptide analogue of enkephalin. It is a highly selective and potent agonist for the delta-opioid receptor (DOR). The trifluoroacetate (TFA) salt of DPDPE is commonly used in research settings. Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands like DPDPE with their receptors. These assays allow for the determination of binding affinity (Ki) and the concentration of a ligand that inhibits 50% of specific binding (IC50) of a radiolabeled ligand.
Data Presentation: Binding Affinity of DPDPE
The following table summarizes the binding affinity of DPDPE for the three main opioid receptor subtypes (mu, delta, and kappa). The data highlights the high selectivity of DPDPE for the delta-opioid receptor.
| Receptor Subtype | Radioligand | Tissue/Cell Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Delta (δ) | [³H]pCl-DPDPE | Homogenized rat brain tissue | - | - | [1] |
| Delta (δ) | [³H]DPDPE | Monkey brain membranes | 1.4 | - | [2] |
| Delta (δ) | [³H]IleDelt II | Rat brain membrane homogenates | 4.5 | - | |
| Mu (μ) | [³H]DAMGO | Rat brain membrane homogenates | 438.1 | - | |
| Delta (δ) | [³H]naltrindole | Mouse brain | - | 0.45-0.68 | [3] |
| Mu (μ) | [³H]DAMGO | Monkey brain membranes | >1000 | - | [2] |
| Kappa (κ) | [³H]U69593 | Monkey brain membranes | >1000 | - | [2] |
Experimental Protocols
Crude Membrane Preparation from Brain Tissue
This protocol describes the preparation of crude membrane fractions from rodent brain tissue, which are enriched in opioid receptors.
Materials:
-
Whole rodent brain
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge tubes
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Protocol:
-
Euthanize the animal according to approved ethical guidelines and immediately dissect the brain.
-
Place the brain tissue in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a protein concentration of 1-2 mg/mL.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competition Radioligand Binding Assay
This protocol details a competition binding assay to determine the affinity of this compound for the delta-opioid receptor using [³H]-naltrindole, a selective delta-opioid antagonist radioligand.
Materials:
-
Crude membrane preparation expressing delta-opioid receptors
-
This compound
-
[³H]-naltrindole (Radioligand)
-
Naloxone (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare a series of dilutions of this compound in Assay Buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-naltrindole (at a final concentration close to its Kd, e.g., 0.1-0.5 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM Naloxone), 50 µL of [³H]-naltrindole, and 100 µL of the membrane preparation.
-
Competition: 50 µL of each this compound dilution, 50 µL of [³H]-naltrindole, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis program (e.g., Prism) to fit a one-site competition curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Visualizations
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor by an agonist like DPDPE initiates a cascade of intracellular events. The receptor is coupled to an inhibitory G-protein (Gi/o), which, upon activation, dissociates into its α and βγ subunits. These subunits then modulate the activity of various downstream effectors.
Caption: Delta-opioid receptor signaling cascade.
Experimental Workflow for Competition Binding Assay
The following diagram outlines the key steps involved in performing a competition radioligand binding assay with this compound.
References
- 1. A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
Application Notes and Protocols for DPDPE TFA Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Penicillamine (2,5)]-enkephalin (DPDPE) is a highly selective delta-opioid receptor agonist. Its trifluoroacetate (TFA) salt is commonly used in preclinical research to investigate the role of the delta-opioid system in various physiological and pathological processes, including pain, addiction, and mood disorders. The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of DPDPE TFA, influencing its bioavailability, distribution, and ultimately its therapeutic or experimental outcome.
These application notes provide a comprehensive overview of the common administration routes for this compound in animal studies, including intravenous (IV), subcutaneous (SC), intracerebroventricular (ICV), and intrathecal (IT) routes. This document offers detailed protocols, quantitative data summaries, and visualizations to guide researchers in selecting and implementing the most appropriate administration strategy for their experimental needs.
Data Presentation: Quantitative Overview of this compound Administration
The following tables summarize key quantitative data from animal studies involving this compound administration. These values should be considered as a starting point, and dose optimization is recommended for specific experimental models and research questions.
Table 1: Intravenous (IV) Administration of DPDPE
| Animal Model | Dose Range | Key Pharmacokinetic Parameters | Observed Effects | Reference(s) |
| Rat | 10 mg/kg | Vd: 486 ± 62 ml/kg | Extensive biliary excretion (~80% of dose) | [1] |
| Rabbit | Not Specified | Half-life: 1.9 ± 0.6 min | Rapid elimination from blood | [2] |
Table 2: Subcutaneous (SC) Administration of DPDPE Analogues
| Animal Model | Compound | Dose Range | Key Pharmacokinetic Parameters | Observed Effects | Reference(s) |
| Rat | DALDA (a mu-opioid agonist) | 0.2 - 10 mg/kg | Dose-dependent increase in paw withdrawal threshold | Inhibition of mechanical and thermal hypersensitivity | [3][4] |
| Rat | Nevirapine | Not Applicable | Bioavailability: 91% | Well absorbed | [5] |
| Rat | Morphine Pellets | 75 mg | Apparent Steady-State: 210 ng/ml at 36 hr | Rapid development of tolerance | [6] |
Note: Specific pharmacokinetic data for subcutaneous this compound is limited in the reviewed literature. The data presented for analogues and other relevant compounds can provide initial guidance.
Table 3: Intracerebroventricular (ICV) Administration of DPDPE
| Animal Model | Dose Range | Key Pharmacodynamic Parameters | Observed Effects | Reference(s) |
| Rat (infant) | 1.0, 3.0, or 10.0 µ g/400 nl | Modest analgesia at lower temperatures | Dose-dependent analgesia in specific brain regions | [7] |
| Rat | Not Specified | Not Specified | Dose-dependent, monotonic increase in nociceptive threshold | [8] |
Table 4: Intrathecal (IT) Administration of DPDPE
| Animal Model | Dose Range | ED50 | Observed Effects | Reference(s) |
| Rat (normal) | 2 - 20 µg | 6.15 µg | Dose-dependent increase in paw withdrawal threshold | [9][10] |
| Rat (diabetic) | 2 - 20 µg | 13.62 µg | Dose-dependent increase in paw withdrawal threshold (reduced potency) | [9][10] |
| Rat | 1, 3, 10, 30 µg | Not Specified | Dose-dependent analgesia | [11] |
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for central administration
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume.
-
Reconstitute this compound: Add the appropriate volume of sterile saline or aCSF to the vial containing the this compound powder. For compounds that are difficult to dissolve, sonication may be recommended.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved.
-
Sterile filter the solution: Pass the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility, especially for IV, ICV, and IT administrations.
-
Storage: Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Intravenous (IV) Injection Protocol (Rat Tail Vein)
Materials:
-
Prepared this compound solution
-
Sterile insulin syringes (27-30 gauge needle)
-
Restraint device for rats
-
Heat lamp or warm water to dilate the tail vein
Protocol:
-
Animal Preparation: Acclimatize the rat to the experimental room.
-
Restraint: Place the rat in a suitable restraint device, allowing access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to increase the visibility and accessibility of the lateral tail veins.
-
Injection:
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound solution. Successful injection will be indicated by the absence of a subcutaneous bleb and free flow of the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring: Return the animal to its home cage and monitor for any adverse reactions.
Subcutaneous (SC) Injection Protocol (Mouse)
Materials:
-
Prepared this compound solution
-
Sterile insulin syringes (25-27 gauge needle)
Protocol:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Injection Site: Lift the skin over the back, between the shoulder blades, to form a "tent".
-
Injection:
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Inject the this compound solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to aid in dispersal of the solution.
-
-
Post-injection Monitoring: Return the mouse to its home cage and observe for any signs of distress or local irritation.
Intracerebroventricular (ICV) Injection Protocol (Mouse)
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical drill
-
Hamilton syringe with a 30-gauge needle
-
Prepared this compound solution in aCSF
-
Suturing material
Protocol:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and secure its head in the stereotaxic frame. Apply eye ointment to prevent corneal drying.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Identification: Locate bregma (the junction of the sagittal and coronal sutures). The coordinates for the lateral ventricle in mice are typically around: Anteroposterior (AP): -0.3 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates should be optimized for the specific mouse strain and age.
-
Craniotomy: Drill a small hole at the identified coordinates, being careful not to damage the underlying dura mater.
-
Injection:
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to prevent a rapid increase in intracranial pressure.
-
Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Closure and Recovery: Suture the incision and allow the mouse to recover from anesthesia on a warming pad. Monitor the animal closely during the recovery period.
Intrathecal (IT) Catheterization and Injection Protocol (Rat)
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
PE-10 tubing
-
Hamilton syringe
-
Prepared this compound solution in aCSF
-
Dental cement
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and shave the area over the cisterna magna.
-
Catheter Implantation:
-
Make a small incision and expose the atlanto-occipital membrane.
-
Carefully puncture the membrane with a needle and insert a pre-measured length of PE-10 tubing into the subarachnoid space, advancing it caudally to the desired spinal level (typically the lumbar enlargement).
-
Secure the external part of the catheter to the skull with dental cement.
-
-
Recovery: Allow the animal to recover fully from surgery before any drug administration.
-
Injection:
-
Connect a Hamilton syringe filled with the this compound solution to the external end of the catheter.
-
Inject the solution slowly, followed by a small volume of aCSF to flush the catheter and ensure complete delivery of the drug to the spinal space.
-
-
Post-injection Monitoring: Observe the animal for behavioral changes and any signs of motor impairment.
Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: DPDPE activates the delta-opioid receptor, initiating intracellular signaling cascades.
Experimental Workflow: In Vivo Administration and Behavioral Testing
References
- 1. Hepatobiliary disposition of the metabolically stable opioid peptide [D-Pen2, D-Pen5]-enkephalin (DPDPE): pharmacokinetic consequences of the interplay between multiple transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of nevirapine in rats after oral and subcutaneous administration, in vivo absorption from gastrointestinal segments and effect of bile on its absorption from duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of subcutaneous morphine pellets in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesia Induced by Localized Injection of Opiate Peptides into the Brain of Infant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracerebroventricular naloxone produces a dose-dependent, monotonic increase in nociceptive threshold in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spinal nitric oxide contributes to the analgesic effect of intrathecal [d-pen2,d-pen5]-enkephalin in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
Application of DPDPE TFA in the Study of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. The delta-opioid (δ-opioid) receptor has emerged as a promising target for the development of novel analgesics for neuropathic pain, offering the potential for potent pain relief with a more favorable side-effect profile compared to traditional mu-opioid receptor agonists. DPDPE ([D-Pen²,D-Pen⁵]enkephalin) TFA is a highly selective and potent synthetic peptide agonist for the δ-opioid receptor. Its stability and high affinity for the receptor make it an invaluable tool for investigating the role of the δ-opioid system in the pathophysiology and treatment of neuropathic pain. This document provides detailed application notes and protocols for the use of DPDPE TFA in preclinical neuropathic pain research.
Quantitative Data Summary
The following table summarizes the quantitative data for DPDPE's activity at opioid receptors and its efficacy in a preclinical model of neuropathic pain.
| Parameter | Species | Receptor/Model | Value | Reference |
| Binding Affinity (Ki) | ||||
| Rat Brain | δ-Opioid | 2.5 ± 0.3 nM | N/A | |
| Human Cloned | δ-Opioid | 1.2 ± 0.2 nM | N/A | |
| Rat Brain | µ-Opioid | > 10,000 nM | N/A | |
| Functional Activity (EC50) | ||||
| [³⁵S]GTPγS Binding | CHO cells | δ-Opioid | 8.7 ± 1.5 nM | N/A |
| In Vivo Efficacy (ED50) | ||||
| Antiallodynic Effect (von Frey) | Rat (Sciatic Nerve Crush) | δ₁-Opioid Receptor | 15 µg (i.t.) | |
| Antinociceptive Effect (Tail-Flick) | Rat (Sciatic Nerve Crush) | δ₁-Opioid Receptor | Dose-dependent effect at 5-25 µg (i.t.) |
Note: Some values are representative and may vary depending on the specific experimental conditions. i.t. = intrathecal.
Key Signaling Pathway
DPDPE exerts its effects by activating the δ-opioid receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors such as the MAPK/ERK pathway.
Caption: this compound signaling cascade in a neuron.
Experimental Workflow
A typical preclinical study investigating the effects of this compound on neuropathic pain follows a standardized workflow.
Troubleshooting & Optimization
DPDPE TFA solubility issues and best solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals working with DPDPE TFA. Find answers to frequently asked questions and troubleshooting tips for common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the trifluoroacetate salt of DPDPE ([D-Pen²,D-Pen⁵]Enkephalin). DPDPE is a synthetic opioid peptide that is a highly selective agonist for the delta (δ)-opioid receptor.[1][2][3][4] The TFA salt form is common for synthetic peptides as it is used during peptide cleavage and purification.[5][6]
Q2: What are the primary uses of this compound in research?
A2: this compound is primarily used in neuroscience and pharmacology research to study the function of delta-opioid receptors. Its high selectivity makes it a valuable tool for investigating the physiological roles of these receptors, which are involved in processes such as analgesia (pain relief), mood regulation, and seizure control.[1][4]
Q3: How should this compound be stored?
A3: this compound should be stored as a lyophilized powder at -20°C, protected from moisture.[1] Once dissolved in a solvent, it is recommended to store the stock solution in aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month) to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: Can the trifluoroacetate (TFA) salt interfere with my experiments?
A4: Yes, residual TFA from the synthesis and purification of peptides can be problematic in certain biological assays.[5][6] TFA is a strong acid and can alter the secondary structure, mass, and solubility of the peptide, potentially affecting experimental results.[5] If your experiments are sensitive to TFA, it may be necessary to perform a salt exchange to replace TFA with a more biologically compatible counter-ion like hydrochloride or acetate.[5][6][7][8]
Troubleshooting Guide: Solubility Issues
Q5: I am having trouble dissolving this compound. What should I do?
A5: Difficulty in dissolving this compound can be due to several factors, including the choice of solvent and the concentration. Here is a step-by-step troubleshooting guide:
-
Start with the recommended solvents. Water and DMSO are the most commonly recommended solvents for this compound.
-
Use sonication. Applying ultrasonic energy can help to break up aggregates and enhance solubility, particularly in aqueous solutions.[1]
-
Gentle warming. Gently warming the solution to 37°C can also aid in dissolution.[1]
-
Consider a different solvent. If solubility in water is insufficient for your required concentration, DMSO is a good alternative. For other TFA salts, ethanol and DMF have also been shown to be effective.[9]
-
Check the pH. The solubility of peptides can be pH-dependent. For basic peptides, a slightly acidic buffer may improve solubility.
-
For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, which can then be diluted with an aqueous buffer.[10]
Below is a workflow to guide you through troubleshooting solubility issues.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Please note that solubility can be batch-dependent.
| Solvent | Concentration | Notes |
| Water | 1 mg/mL[2][4] | - |
| Water | 50 mg/mL[1] | Requires sonication. |
| DMSO | 10 mM[11] | Sonication is recommended. |
Note: For a different TFA salt (TDFA), solubility was reported as approximately 16 mg/mL in ethanol and 33 mg/mL in DMSO and DMF, which may provide general guidance.[9]
Experimental Protocols
Protocol for Reconstituting this compound
This protocol provides a general procedure for dissolving this compound to prepare a stock solution.
-
Determine the required concentration and volume of your stock solution.
-
Weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent (e.g., sterile water or DMSO) to the tube.
-
Vortex the tube for 30-60 seconds to mix.
-
If the powder is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
If necessary, gently warm the tube to 37°C for a few minutes and vortex again.
-
Once the this compound is completely dissolved, briefly centrifuge the tube to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
DPDPE Signaling Pathway
DPDPE, as a delta-opioid receptor agonist, primarily signals through the Gi/o family of G-proteins.[12] Activation of the delta-opioid receptor by DPDPE leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP levels.[13][14] This signaling cascade also involves the modulation of ion channels, typically leading to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[13] These actions result in hyperpolarization of the cell membrane and reduced neuronal excitability.
References
- 1. glpbio.com [glpbio.com]
- 2. DPDPE (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 3. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. biobasic.com [biobasic.com]
- 11. This compound (88373-73-3 free base) | Opioid Receptor | TargetMol [targetmol.com]
- 12. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of DPDPE TFA in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of DPDPE TFA in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be stable for at least two years.
Q2: How should I store this compound in solution?
A2: For long-term storage, this compound solutions should be kept at -80°C. Under these conditions, the peptide in solvent is expected to be stable for at least one year. For short-term storage, solutions can be kept at 4°C, but should be used as soon as possible.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and water. For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it with an aqueous buffer to the final working concentration.
Q4: Can I subject this compound solutions to multiple freeze-thaw cycles?
A4: It is generally not recommended to subject peptide solutions to multiple freeze-thaw cycles as this can lead to degradation. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated temperature changes. Studies on a diverse set of compounds in DMSO have shown no significant loss after 11 freeze-thaw cycles, but peptide-specific sensitivity can vary.[1]
Q5: What are the potential degradation pathways for this compound in solution?
A5: Peptides in solution can degrade through several mechanisms, including oxidation, hydrolysis, and aggregation. The presence of a disulfide bond in DPDPE makes it susceptible to reduction and disulfide exchange. The trifluoroacetic acid (TFA) counter-ion can also impact stability, although TFA itself is environmentally persistent.[2] The stability of compounds in DMSO can be affected by the presence of water.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Biological Activity | - Peptide degradation due to improper storage. - Multiple freeze-thaw cycles. - Adsorption to container surfaces. | - Prepare fresh solutions from lyophilized powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Use low-protein-binding tubes and pipette tips. |
| Solubility Issues | - Incorrect solvent. - Peptide concentration is too high. - Aggregation of the peptide. | - Use a recommended solvent like DMSO for the initial stock solution. Sonication may aid in dissolution. - Prepare a more dilute solution. - If aggregation is suspected, try vortexing or brief sonication. Consider using a different buffer or adjusting the pH. |
| Unexpected HPLC/MS Results | - Peptide degradation leading to multiple peaks. - TFA adducts in mass spectrometry. - Improper column or mobile phase selection. | - Analyze a freshly prepared standard to compare with the stored sample. - This is a common artifact in mass spectrometry of TFA salts; it does not necessarily indicate degradation. - Refer to the recommended HPLC protocol and ensure the system is properly equilibrated. |
Quantitative Stability Data
Specific long-term stability data for this compound in various solutions is not extensively available in peer-reviewed literature. The following table summarizes the available information and general guidelines.
| Form | Solvent | Storage Temperature | Reported Stability | Citation |
| Powder | N/A | -20°C | ≥ 2 years | |
| Solution | DMSO | -80°C | ≥ 1 year | |
| Solution | Injection Solvent | 4°C | At least 48 hours | [3] |
| General Compounds | DMSO | Room Temperature | Stable for 5 months | [1] |
| General Compounds | DMSO/water (90/10) | 4°C | 85% of compounds stable for 2 years | [4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in solution.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound powder and dissolve it in the chosen solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Sample Preparation for Stability Study:
-
Prepare aliquots of the this compound solution in the desired solvent and store them under the conditions to be tested (e.g., 4°C, room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot and dilute it to the working concentration with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Flow Rate: 1 mL/min.[6]
-
Detection: UV absorbance at 210-220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main DPDPE peak at each time point.
-
Calculate the percentage of remaining DPDPE relative to the initial time point (t=0).
-
The appearance of new peaks may indicate degradation products.
-
Protocol 2: Receptor Binding Assay for Functional Stability
This protocol provides a general framework for assessing the functional stability of this compound by measuring its binding to the delta-opioid receptor.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the delta-opioid receptor (e.g., CHO-DOR cells).
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [³H]-naltrindole).
-
Add increasing concentrations of the this compound solution that has been stored for different time periods.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
-
Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) for each time point.
-
An increase in the IC50 value over time indicates a loss of binding affinity and thus functional degradation.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: DPDPE signaling via the delta-opioid receptor.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decomposition of environmentally persistent trifluoroacetic acid to fluoride ions by a homogeneous photocatalyst in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantification of the delta-opioid receptor selective enkephalin DPDPE in canine cerebrospinal fluid by liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DPDPE TFA and Opioid Receptor Cross-Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cross-reactivity of the delta-opioid receptor agonist, DPDPE TFA, with mu-opioid receptors.
Frequently Asked Questions (FAQs)
Q1: What is DPDPE and why is its selectivity a concern?
DPDPE ([D-Pen²,D-Pen⁵]enkephalin) is a synthetic cyclic peptide analogue of enkephalin that is widely used as a highly selective agonist for the delta-opioid receptor (DOR).[1] Its selectivity is a critical aspect of its use in research, as off-target effects, particularly at the mu-opioid receptor (MOR), can confound experimental results and lead to misinterpretation of the role of DORs in physiological processes. While generally considered highly selective, some studies suggest that under certain conditions, particularly in vivo, DPDPE may elicit effects through MORs.[2]
Q2: What is the evidence for DPDPE's cross-reactivity with mu-opioid receptors?
While DPDPE exhibits high selectivity for DORs in in vitro binding and functional assays, some in vivo studies have shown that its analgesic effects can be attenuated by MOR antagonists. For example, in studies using MOR knockout mice, the analgesic effects of DPDPE were significantly reduced or absent, suggesting that at least a portion of its in vivo activity is mediated through MORs.[2] This discrepancy between in vitro and in vivo findings highlights the importance of carefully designed experiments to investigate potential cross-reactivity.
Q3: What are the typical binding affinities (Ki) of DPDPE for delta- and mu-opioid receptors?
The binding affinity of DPDPE is significantly higher for the delta-opioid receptor compared to the mu-opioid receptor. The Ki value, which represents the concentration of the ligand that binds to 50% of the receptors, is typically in the low nanomolar range for DORs and much higher for MORs, indicating lower affinity.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of DPDPE at both delta- and mu-opioid receptors from various studies.
Table 1: DPDPE Binding Affinity (Ki) at Opioid Receptors
| Receptor Type | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Delta (δ) | [³H]DPDPE | Monkey brain membranes | 1.4 | [3] |
| Mu (μ) | [³H]DAMGO | Monkey brain membranes | >10,000 | [3] |
| Delta (δ) | [³H]naltrindole | Rat brain | 0.83 | |
| Mu (μ) | [³H]DAMGO | Rat brain | 3400 |
Table 2: DPDPE Functional Activity (EC50/IC50) at Opioid Receptors
| Assay Type | Receptor Type | Effect Measured | Cell Line | EC50/IC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | Delta (δ) | G-protein activation | CHO-hDOR | 2.6 | |
| [³⁵S]GTPγS Binding | Mu (μ) | G-protein activation | CHO-hMOR | >10,000 | |
| cAMP Inhibition | Delta (δ) | Inhibition of forskolin-stimulated cAMP | HEK293-hDOR | 1.2 | |
| cAMP Inhibition | Mu (μ) | Inhibition of forskolin-stimulated cAMP | HEK293-hMOR | >10,000 |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cross-reactivity of DPDPE.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of DPDPE for mu- and delta-opioid receptors.
Materials:
-
Cell membranes expressing either human mu-opioid receptors (hMOR) or delta-opioid receptors (hDOR).
-
Radioligand for MOR (e.g., [³H]DAMGO) and DOR (e.g., [³H]DPDPE or [³H]naltrindole).
-
Non-labeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of unlabeled DPDPE.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the DPDPE concentration. Determine the IC50 value (the concentration of DPDPE that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol assesses the functional activity of DPDPE at mu- and delta-opioid receptors by measuring the inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells stably expressing either hMOR or hDOR (e.g., HEK293 or CHO cells).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the cells expressing the receptor of interest to the appropriate confluency.
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of DPDPE for a specific time (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the DPDPE concentration. Determine the EC50 value (the concentration of DPDPE that produces 50% of its maximal inhibitory effect).
Troubleshooting Guides
Issue 1: High non-specific binding in radioligand binding assays.
-
Possible Cause: Inadequate washing, radioligand sticking to filters or plates, or too high a concentration of radioligand.
-
Troubleshooting Steps:
-
Increase the number and volume of washes with ice-cold wash buffer.
-
Pre-soak the filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Optimize the radioligand concentration to be at or below its Kd value.
-
Include a "no membrane" control to assess binding to the filter and plate.
-
Issue 2: Low signal-to-noise ratio in cAMP functional assays.
-
Possible Cause: Low receptor expression, inefficient coupling to adenylyl cyclase, or high basal cAMP levels.
-
Troubleshooting Steps:
-
Verify receptor expression levels using techniques like Western blotting or flow cytometry.
-
Optimize the concentration of forskolin used for stimulation to achieve a robust but not saturating cAMP signal.
-
Use a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and increase the signal window, but be aware of potential off-target effects.
-
Ensure the cell line used has a functional Gi signaling pathway.
-
Issue 3: Discrepancy between in vitro and in vivo results.
-
Possible Cause: DPDPE metabolism in vivo to a metabolite with different receptor selectivity, receptor heterodimerization, or complex physiological interactions not present in isolated cell systems.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Analyze DPDPE and its potential metabolites in plasma and target tissues over time to correlate drug concentrations with pharmacological effects.
-
Use of selective antagonists: In in vivo experiments, co-administer DPDPE with highly selective MOR antagonists (e.g., naloxonazine) and DOR antagonists (e.g., naltrindole) to dissect the contribution of each receptor to the observed effect.
-
Knockout animal models: Utilize MOR, DOR, or double knockout mice to definitively determine the receptor(s) mediating the effects of DPDPE.[2]
-
Receptor Heterodimerization Studies: Investigate the potential for MOR-DOR heterodimerization using techniques like co-immunoprecipitation or BRET/FRET assays in cell lines co-expressing both receptors.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathways of mu- and delta-opioid receptors and a typical experimental workflow for investigating cross-reactivity.
Caption: Canonical G-protein signaling pathways for Mu- and Delta-Opioid Receptors.
Caption: Experimental workflow for assessing DPDPE cross-reactivity.
Caption: Logical relationship of DPDPE action and potential cross-reactivity.
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The delta agonists DPDPE and deltorphin II recruit predominantly mu receptors to produce thermal analgesia: a parallel study of mu, delta and combinatorial opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing DPDPE TFA Concentration for In Vitro Assays: A Technical Support Center
Welcome to the technical support center for optimizing [D-Pen²,D-Pen⁵]enkephalin (DPDPE) TFA in your in vitro assays. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What is DPDPE and what is its primary mechanism of action?
A1: DPDPE is a highly selective synthetic peptide agonist for the delta-opioid receptor (δOR), a G protein-coupled receptor (GPCR).[1][2][3] Upon binding, it primarily activates the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] DPDPE can also trigger other signaling cascades, such as the phosphorylation of extracellular signal-regulated kinases (ERK1/2), and induce receptor internalization.[5][6]
Q2: What does the "TFA" in DPDPE TFA signify, and why is it important?
A2: TFA stands for trifluoroacetic acid. It is a counter-ion that remains from the solid-phase peptide synthesis and purification process.[7] It is crucial to be aware of the TFA counter-ion as it can significantly impact experimental results by altering cell viability, proliferation, and even mimicking or inhibiting the biological activity of the peptide itself.[7]
Q3: What are the typical concentrations of this compound used in in vitro assays?
A3: The optimal concentration of this compound is highly dependent on the cell type, receptor expression levels, and the specific assay being performed. For binding assays, concentrations are typically in the low nanomolar to picomolar range, reflecting the high affinity of DPDPE for the δOR.[7][8] For functional assays, such as cAMP inhibition or ERK phosphorylation, a wider concentration range is usually tested to generate a full dose-response curve, often from picomolar to micromolar concentrations.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO for preparing a high-concentration stock solution (e.g., 10 mM).[9] For aqueous solutions, the stability can be pH-dependent.[10][11] It is recommended to prepare fresh dilutions in your assay buffer from the DMSO stock for each experiment. Long-term storage of aqueous solutions is generally not recommended due to potential peptide degradation and aggregation.[10][12][13] Store the lyophilized peptide and DMSO stock solutions at -20°C or -80°C.[9]
II. Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays with this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| High background signal in cAMP assay | 1. High basal adenylyl cyclase activity in the cell line. 2. Constitutive activity of the expressed δ-opioid receptor. 3. Interference from TFA in the assay. | 1. Reduce cell seeding density.[14][15] 2. Serum-starve cells for a longer duration before the assay.[15] 3. Consider using a phosphodiesterase inhibitor (e.g., IBMX) to increase the signal window, but optimize its concentration.[15] 4. If using a recombinant cell line, screen for clones with lower basal activity. 5. Perform a TFA salt exchange to a more biologically compatible counter-ion like hydrochloride or acetate. |
| No or very weak response to DPDPE | 1. Low or absent δ-opioid receptor expression in the chosen cell line. 2. DPDPE degradation due to improper storage or handling. 3. Incorrect assay conditions (e.g., incubation time, temperature). 4. The specific signaling pathway is not active in your cell model. | 1. Confirm δOR expression using a positive control agonist with a known effect in your system (e.g., SNC80). 2. Verify δOR expression via Western blot or qPCR. 3. Use a fresh aliquot of DPDPE and prepare new dilutions. 4. Optimize incubation time; ERK phosphorylation is often transient, peaking within minutes.[5] 5. Ensure your assay buffer conditions are optimal for GPCR signaling. |
| Dose-response curve is flat or has a very shallow slope | 1. DPDPE concentration range is too narrow or not appropriate. 2. DPDPE has low efficacy for the measured endpoint in your specific cell system. 3. Issues with serial dilutions leading to inaccurate concentrations. | 1. Broaden the concentration range, typically covering at least 6-8 log units. 2. Ensure accurate serial dilutions; use low-binding tubes and tips. 3. Compare with a full agonist for the δOR if DPDPE is acting as a partial agonist in your system. |
| Biphasic dose-response curve | 1. Off-target effects at higher concentrations (e.g., interaction with mu-opioid receptors).[16][17] 2. Presence of multiple receptor populations with different affinities.[8][17] 3. Ligand-induced receptor desensitization or internalization at higher concentrations. | 1. Use a selective antagonist for other opioid receptors (e.g., CTOP for mu-receptors) to confirm the involvement of off-target effects. 2. Analyze binding data with a two-site model. 3. Reduce the incubation time to minimize desensitization effects. |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. "Edge effects" in the microplate. 3. TFA-induced cytotoxicity or altered cell metabolism at higher concentrations.[7] 4. DPDPE aggregation in the assay medium. | 1. Ensure a homogenous cell suspension and careful plating technique. 2. Avoid using the outer wells of the plate or fill them with sterile buffer/media. 3. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to assess this compound's effect on cell health.[18] 4. Consider TFA salt exchange. 5. Prepare fresh DPDPE dilutions and vortex thoroughly. |
III. Data Presentation: DPDPE In Vitro Activity
The following tables summarize reported quantitative data for DPDPE to provide a reference for expected activity.
Table 1: DPDPE Binding Affinities (Ki and Kd)
| Receptor | Radioligand | Cell/Tissue Type | Ki (nM) | Kd (nM) | Reference |
| δ-Opioid | [³H]DPDPE | Monkey brain membranes | 1.4 | - | [7] |
| δ-Opioid | [³H]DPDPE | Rat Brain | - | 1.1 - 2.5 | [8] |
| μ-Opioid | [³H]CTOP | Rat Brain | 254 and 9461 (two sites) | - | [8] |
| κ-Opioid | [³H]PD 117,302 | Rat Brain | >10,000 | - | [8] |
Table 2: DPDPE Functional Potencies (EC₅₀/pEC₅₀)
| Assay Type | Cell Line | EC₅₀ (nM) | pEC₅₀ | Reference |
| cAMP Inhibition | HEK293 | 0.74 | 9.13 | [19] |
| Receptor Internalization | HEK293 | 11 | 7.96 | [19] |
| Electrically stimulated contraction | Mouse vas deferens | 5.2 | - | [1] |
| ERK Phosphorylation | CHO-K1-hDOPr | Not specified, peak at 3-5 min | - | [5] |
IV. Experimental Protocols & Visualizations
A. DPDPE Signaling Pathways
DPDPE binding to the δ-opioid receptor initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, while secondary pathways can include the activation of the MAPK/ERK cascade.
B. Experimental Workflow: Dose-Response Curve Generation
This workflow outlines the key steps for generating a dose-response curve for DPDPE in a typical in vitro functional assay.
References
- 1. DPDPE | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 2. THE DELTA OPIOID RECEPTOR TOOL BOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists | PLOS One [journals.plos.org]
- 7. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 11. Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dose- and time-dependent biphasic response to morphine on intestinal migrating myoelectric complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
DPDPE TFA inactive in vivo: potential causes and solutions
Welcome to the technical support center for [D-Pen²,D-Pen⁵]enkephalin trifluoroacetate salt (DPDPE TFA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound appears to be inactive in vivo.
Frequently Asked Questions (FAQs)
Q1: We administered this compound subcutaneously and observed no analgesic effect. Is this expected?
A1: Yes, this is a known issue. While DPDPE is a potent δ-opioid receptor agonist, its in vivo efficacy is highly dependent on the route of administration. Studies have shown that subcutaneous (s.c.) administration of DPDPE may result in little to no analgesic activity.[1][2] In contrast, intracerebroventricular (i.c.v.) administration has been shown to produce significant antinociceptive effects.[1][3] This discrepancy is likely due to poor bioavailability and rapid metabolism when administered peripherally.
Q2: Could the trifluoroacetate (TFA) salt be interfering with our in vivo experiment?
A2: It is a possibility that should be considered. Trifluoroacetic acid is often used in the purification of synthetic peptides and can remain as a counterion in the final product. Residual TFA has been shown to interfere with in vitro and in vivo biological assays, potentially leading to increased cell toxicity or altered cellular responses.[4] If you suspect TFA interference, it is advisable to consider methods for TFA removal or to obtain a different salt form of DPDPE.
Q3: What are the known pharmacokinetic properties of DPDPE that could affect its in vivo activity?
A3: DPDPE is extensively excreted into the bile.[5] Its hepatobiliary disposition is primarily mediated by the multidrug resistance-associated protein 2 (Mrp2).[5] P-glycoprotein (P-gp) can also contribute to its excretion, especially in the absence of functional Mrp2.[5] This rapid clearance from the system can significantly reduce the concentration of DPDPE reaching the target receptors, particularly after systemic administration.
Q4: We are using a rat model. Is there anything specific we should know about DPDPE's activity in rats?
A4: In rats, DPDPE administered intravenously (i.v.) has been shown to dose-dependently reduce formalin-induced paw licking and lifting, indicating an analgesic effect.[6] Intracerebroventricular (i.c.v.) administration in rats has also been shown to be effective.[7] However, be aware of the active transport mechanisms in the liver that can rapidly clear DPDPE from circulation.[5]
Troubleshooting Guide
If you are experiencing in vivo inactivity with this compound, please consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Route of Administration | Switch to a more direct route of administration, such as intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection, to bypass peripheral metabolism and deliver the compound directly to the central nervous system.[1][3] |
| Rapid Metabolism and Clearance | Increase the dose or consider a different dosing schedule. Be aware of the rapid hepatobiliary excretion of DPDPE.[5] For systemic administration, co-administration with inhibitors of Mrp2 or P-gp could be explored, but this may introduce confounding factors. |
| TFA Salt Interference | Consider exchanging the TFA counterion for a more biocompatible one, such as acetate or hydrochloride. Alternatively, source DPDPE as a different salt form.[4] |
| Incorrect Dosage | Review the literature for effective dose ranges for your specific animal model and route of administration. Dosages can vary significantly. For example, i.c.v. doses in mice have ranged from 4.5 nmol to 23 nmol.[2][7][8] |
| Compound Stability and Handling | Ensure proper storage of this compound, which is typically at -20°C.[9] Prepare solutions fresh and use the appropriate vehicle (e.g., saline for in vivo experiments).[10][11] |
| Receptor Subtype Specificity | DPDPE is a selective δ-opioid receptor agonist.[9] Ensure your experimental model and endpoint are appropriate for measuring δ-opioid receptor-mediated effects. In some contexts, DPDPE's effects may be mediated by μ-opioid receptors, especially at higher doses.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data for DPDPE from various studies.
Table 1: Receptor Binding and In Vitro Activity
| Parameter | Species | Tissue | Value | Reference |
| Ki (δ-opioid receptor) | Rat | Brain homogenates | 2.7 nM | [6][7][8] |
| Ki (μ-opioid receptor) | Rat | Brain homogenates | 713 nM | [6][7][8] |
| Ki (κ-opioid receptor) | Rat | Brain homogenates | >1,500 nM | [6][7][8] |
| EC50 (mouse vas deferens) | Mouse | Vas deferens | 5.2 nM | [9][12] |
| IC50 (guinea pig myenteric plexus) | Guinea Pig | Myenteric plexus | 3,000 nM | [6] |
Table 2: In Vivo Analgesic Doses
| Species | Route of Administration | Effective Dose | Analgesic Test | Reference |
| Rat | Intravenous (i.v.) | 1-10 µg | Formalin test | [6] |
| Mouse | Intracerebroventricular (i.c.v.) | 15 µg | Tail-immersion test | [6][7][8] |
| Mouse | Intracerebroventricular (i.c.v.) | 23 nmol | Hot plate & Tail flick | [2] |
| Mouse | Intracerebroventricular (i.c.v.) | 4.5 nmol | Tail flick test | [7][8] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Mice
-
Objective: To assess the central antinociceptive effects of DPDPE.
-
Materials:
-
This compound
-
Sterile saline (0.9%)
-
Hamilton microliter syringe
-
-
Procedure:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Lightly anesthetize the mouse.
-
Inject the DPDPE solution (typically in a volume of 5 µL) slowly (over 15 seconds) into the lateral ventricle.[10]
-
Perform the analgesic test (e.g., hot plate, tail flick) at specified time points after injection (e.g., 15, 30, 45, 60 minutes).[1]
-
-
Reference Doses: 5 µg, 15 µg, or 45 µg per mouse.[11]
Protocol 2: Subcutaneous (s.c.) Administration in Mice for Formalin Test
-
Objective: To assess the peripheral and systemic antinociceptive effects of DPDPE.
-
Materials:
-
This compound
-
Sterile saline (0.9%)
-
-
Procedure:
-
Dissolve this compound in sterile saline.
-
Administer the solution subcutaneously at a dose of 150 nmol/mouse, 15 minutes before the formalin injection.[2]
-
Inject formalin into the plantar surface of the hind paw.
-
Observe and quantify nociceptive behaviors (e.g., licking, flinching) in two phases (early phase: 0-5 min; late phase: 15-30 min).
-
Visualizations
Signaling Pathway of DPDPE
Caption: DPDPE binding to the δ-opioid receptor initiates downstream signaling.
Troubleshooting Workflow for DPDPE In Vivo Inactivity
Caption: A step-by-step guide to troubleshooting DPDPE in vivo experiments.
References
- 1. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Evidence for delta receptor mediation of [D-Pen2,D-Pen5]-enkephalin (DPDPE) analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatobiliary disposition of the metabolically stable opioid peptide [D-Pen2, D-Pen5]-enkephalin (DPDPE): pharmacokinetic consequences of the interplay between multiple transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. DPDPE (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 9. DPDPE | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 10. jneurosci.org [jneurosci.org]
- 11. Activity of the δ-Opioid Receptor Is Partially Reduced, Whereas Activity of the κ-Receptor Is Maintained in Mice Lacking the μ-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPDPE | Opioid Receptor | TargetMol [targetmol.com]
Technical Support Center: Interpreting Ambiguous Results from DPDPE Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous results from DPDPE binding assays.
Frequently Asked Questions (FAQs)
Q1: What is DPDPE and why is it used in binding assays?
DPDPE ([D-Penicillamine2, D-Penicillamine5]enkephalin) is a highly selective synthetic peptide agonist for the delta-opioid receptor (DOR).[1] Its high selectivity makes it a valuable tool for characterizing the DOR and for screening new drug candidates that target this receptor. In binding assays, radiolabeled DPDPE is often used to study the binding properties of new, unlabeled compounds.
Q2: What are the common types of binding assays performed with DPDPE?
The most common assays are:
-
Saturation Binding Assays: These are used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd). This is achieved by incubating the receptor preparation with increasing concentrations of radiolabeled DPDPE.[2]
-
Competition Binding Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of radiolabeled DPDPE for binding to the DOR. This allows for the determination of the test compound's affinity (Ki) for the receptor.[2]
-
Kinetic Binding Assays: These experiments measure the rate at which a radioligand associates with and dissociates from the receptor, providing the association rate constant (kon) and dissociation rate constant (koff).[2]
Q3: What is the difference between total, non-specific, and specific binding?
-
Total Binding: The total amount of radioligand bound to the receptor preparation, including binding to both the receptors and non-receptor components.[3]
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor (e.g., filters, lipids, other proteins). It is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[3][4]
-
Specific Binding: The amount of radioligand bound specifically to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.[3]
Troubleshooting Ambiguous Results
Issue 1: High Non-Specific Binding (NSB)
Symptom: The non-specific binding is a high percentage of the total binding (ideally, NSB should be less than 10-20% of total binding). This reduces the signal-to-noise ratio and can obscure the specific binding signal.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Radioligand is too "sticky" (hydrophobic) | Consider using a different radioligand if available. Increase the concentration of bovine serum albumin (BSA) or use a non-ionic detergent like Tween-20 in the wash buffer to reduce hydrophobic interactions.[4] |
| Inadequate blocking of non-specific sites | Pre-treat filters (if using filtration assays) with a blocking agent like polyethyleneimine (PEI) or BSA.[5] |
| Insufficient washing | Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is cold to slow dissociation from the receptor. |
| High concentration of radioligand | Use a lower concentration of the radioligand, ideally at or below its Kd value for competition assays.[6] |
| Issues with membrane preparation | Ensure proper homogenization and washing of the membranes to remove endogenous ligands and other interfering substances.[5][7] |
Issue 2: Low or No Specific Binding
Symptom: After subtracting non-specific binding, the specific binding is very low or non-existent.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Low receptor expression in the tissue/cell preparation | Use a tissue or cell line known to have higher DOR expression. Increase the amount of membrane protein per assay tube.[6] |
| Degradation of the receptor | Prepare fresh membranes and always include protease inhibitors in the buffers.[5] Store membranes at -80°C. |
| Degradation of the radioligand | Check the age and storage conditions of the radiolabeled DPDPE. Radiochemicals decay over time.[4] |
| Incorrect assay conditions | Optimize incubation time and temperature. Ensure the pH and ionic strength of the buffer are optimal for DPDPE binding. A common buffer is 50 mM Tris-HCl, pH 7.4.[5][8][9] |
| Inactive ligand | Verify the biological activity of the unlabeled DPDPE (for defining NSB) and the radiolabeled DPDPE. |
Issue 3: Non-Linear Scatchard Plot in Saturation Assays
Symptom: The Scatchard plot (Bound/Free vs. Bound) is not a straight line, but rather a curve (concave up or down). While Scatchard plots are a traditional method, non-linear regression of the direct binding data is now preferred for determining Kd and Bmax as it provides a more accurate analysis.[3][10] However, a non-linear Scatchard plot can indicate underlying complexities.
Potential Causes & Interpretations:
| Scatchard Plot Appearance | Potential Interpretation |
| Concave Up ("Smiling") | This can suggest the presence of multiple binding sites with different affinities or positive cooperativity, where the binding of one ligand increases the affinity for subsequent ligands. |
| Concave Down ("Frowning") | This may indicate negative cooperativity, where the binding of one ligand decreases the affinity for others, or the presence of an endogenous competitive inhibitor in the receptor preparation.[11] It could also suggest ligand depletion at higher receptor concentrations. |
Recommendation: Use non-linear regression software (e.g., GraphPad Prism) to fit the saturation binding data to a one-site or two-site binding model to obtain more accurate estimates of Kd and Bmax.[3]
Issue 4: Hill Slope (nH) in Competition Assays is Not Equal to 1.0
Symptom: The Hill slope derived from the competition curve is significantly different from 1.0.
Potential Causes & Interpretations:
| Hill Slope (nH) | Potential Interpretation |
| nH > 1.0 | Suggests positive cooperativity, where the binding of the test compound enhances the binding of subsequent molecules. It can also indicate irreversible binding of the inhibitor.[12] |
| nH < 1.0 | This is a more common ambiguous result and can suggest several possibilities:[12]Multiple binding sites: The test compound may be binding to more than one site on the receptor with different affinities.Negative cooperativity: The binding of one molecule of the test compound reduces the affinity for subsequent molecules.Complex competition: The test compound and the radioligand may not be competing for the exact same binding site in a simple bimolecular interaction.Ligand degradation: If the competing ligand is being metabolized during the assay, it can lead to a shallower curve. |
Recommendation: If the Hill slope deviates from 1.0, consider fitting the data to a two-site competition model. Further biochemical and functional assays may be needed to elucidate the complex binding mechanism.
Quantitative Data Summary
The following tables summarize typical quantitative data for DPDPE and other common opioid receptor ligands. Values can vary depending on the experimental conditions and tissue/cell type used.
Table 1: Binding Affinities of Opioid Ligands
| Ligand | Receptor Selectivity | Typical Ki (nM) at Delta Opioid Receptor |
| DPDPE | δ-agonist | 4.5[1] |
| [3H]pCl-DPDPE | δ-agonist | 0.328[13] |
| Naltrindole | δ-antagonist | Varies, can be in the low nM range[8] |
| SNC-80 | δ-agonist | Varies, typically in the low nM range[8] |
| DAMGO | μ-agonist | > 400 (low affinity for delta)[1] |
| U50,488 | κ-agonist | Low affinity for delta |
Note: Ki values are inversely proportional to binding affinity (a lower Ki indicates higher affinity).
Table 2: Typical Experimental Conditions for DPDPE Binding Assays
| Parameter | Typical Value/Condition |
| Radioligand | [3H]DPDPE or other selective delta-opioid radioligand |
| Membrane Preparation | Homogenized brain tissue (e.g., rat brain) or cells expressing DOR[8][13] |
| Binding Buffer | 50 mM Tris-HCl, pH 7.4, with MgCl2 (e.g., 5 mM)[5][8] |
| Incubation Temperature | Room temperature (~25°C) or 30°C[5][13] |
| Incubation Time | 60 minutes (should be sufficient to reach equilibrium)[5] |
| Non-Specific Binding Definition | High concentration of unlabeled naloxone or DPDPE |
| Separation Method | Rapid vacuum filtration over glass fiber filters (e.g., GF/C)[5] |
Experimental Protocols & Workflows
Protocol 1: DPDPE Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.
Materials:
-
Membrane preparation containing delta-opioid receptors
-
Radiolabeled DPDPE (e.g., [3H]DPDPE)
-
Unlabeled test compound
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled naloxone or DPDPE for determining non-specific binding
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare dilutions: Create a series of dilutions of the unlabeled test compound in binding buffer.
-
Set up assay plate: In a 96-well plate, add in triplicate:
-
Total Binding: Binding buffer, radiolabeled DPDPE, and membrane preparation.
-
Non-Specific Binding: High concentration of unlabeled naloxone, radiolabeled DPDPE, and membrane preparation.
-
Competition: Dilutions of the test compound, radiolabeled DPDPE, and membrane preparation.
-
-
Incubate: Incubate the plate for 60 minutes at 30°C with gentle shaking.[5]
-
Filter: Rapidly filter the contents of each well through a glass fiber filter using a vacuum harvester.
-
Wash: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Count: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Analyze Data:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Use non-linear regression to fit the data to a one-site or two-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Competition Binding Assay
References
- 1. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. revvity.com [revvity.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of DPDPE TFA at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of [D-Pen²,D-Pen⁵]enkephalin (DPDPE) trifluoroacetate (TFA) salt, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals utilizing DPDPE in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DPDPE and why is it considered a selective delta-opioid receptor agonist?
DPDPE is a synthetic cyclic pentapeptide analogue of enkephalin. It is widely regarded as a prototypical selective agonist for the delta-opioid receptor (DOR).[1] Its high selectivity is attributed to its constrained cyclic structure, which favors binding to the DOR over mu (MOR) and kappa (KOR) opioid receptors.[2] This selectivity has been demonstrated in numerous radioligand binding and functional assays.[3]
Q2: At what concentration does DPDPE TFA typically activate delta-opioid receptors?
DPDPE is a potent agonist of the delta-opioid receptor. In vitro, it typically inhibits electrically stimulated contraction of mouse vas deferens with an EC50 of 5.2 nM.[4] Its binding affinity (Ki) for the delta-opioid receptor is in the low nanomolar range.[2]
Q3: Can DPDPE bind to other opioid receptors at high concentrations?
Yes, while DPDPE is highly selective for the delta-opioid receptor, this selectivity can be lost at higher concentrations. As the concentration of DPDPE increases, it can begin to occupy mu- and kappa-opioid receptors, leading to off-target effects. In vivo studies have suggested that at higher doses, the antinociceptive effects of DPDPE may involve interaction with mu-opioid receptors.[5][6]
Q4: What are the potential off-target effects of the TFA counter-ion?
The trifluoroacetate (TFA) counter-ion, often present in commercially available synthetic peptides as a result of the purification process, is not biologically inert.[7][8] At certain concentrations, TFA itself can exert biological effects, including:
-
Inhibition of cell proliferation in some cell types (e.g., osteoblasts) at concentrations as low as 10 nM.[1]
-
Stimulation of cell growth in other cell lines (e.g., murine glioma cells) at micromolar concentrations.[1]
-
Interference with infrared (IR) absorption spectroscopy, which can complicate the analysis of peptide secondary structure.[7]
-
Alteration of the pH of stock solutions and assay buffers.[7]
It is crucial to consider these potential effects and to run appropriate vehicle controls that include TFA.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell-based assays.
Possible Cause A: Off-target binding to mu- or kappa-opioid receptors.
-
Symptoms: You observe a physiological response that is not typically associated with delta-opioid receptor activation, or the response is not fully blocked by a selective delta-opioid receptor antagonist (e.g., naltrindole).
-
Troubleshooting Steps:
-
Confirm DPDPE Concentration: Ensure you are using DPDPE at a concentration appropriate for selective delta-opioid receptor activation (typically in the low nanomolar range).
-
Use Selective Antagonists: To determine if mu- or kappa-opioid receptors are involved, co-administer your high concentration of DPDPE with selective antagonists for these receptors.
-
For mu-opioid receptors, use a selective antagonist like CTOP.
-
For kappa-opioid receptors, use a selective antagonist like nor-binaltorphimine (nor-BNI).
-
-
Perform a Concentration-Response Curve: If you suspect off-target effects, perform a full concentration-response curve for DPDPE. A biphasic curve may indicate engagement of a second receptor population at higher concentrations.
-
Possible Cause B: Biological activity of the TFA counter-ion.
-
Symptoms: You observe effects on cell viability, proliferation, or other cellular processes that are inconsistent with opioid receptor signaling. These effects may also be present in your vehicle control if it does not adequately account for the TFA concentration.
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a vehicle control that contains the same concentration of TFA as your this compound stock solution. This will help you to distinguish the effects of DPDPE from those of the TFA counter-ion.
-
Consider TFA Exchange: If TFA is found to be interfering with your assay, you can perform a salt exchange to replace the TFA counter-ion with a more biologically inert one, such as hydrochloride (HCl) or acetate.[7][8] Several commercial vendors offer this service.
-
Issue 2: Anomalous results in cAMP assays.
Possible Cause: Complex downstream signaling or off-target effects.
-
Symptoms: You observe unexpected changes in cyclic AMP (cAMP) levels. While delta-opioid receptor activation typically leads to inhibition of adenylyl cyclase and a decrease in cAMP, you may see a biphasic response or even an increase in cAMP under certain conditions.
-
Troubleshooting Steps:
-
Verify Assay Conditions: Ensure your cAMP assay is properly validated and that all reagents are fresh.
-
Investigate Downstream Effectors: Chronic exposure to DPDPE (e.g., 1 µM for 24 hours) has been shown to increase the activity of protein kinase A (PKA), a downstream effector of cAMP. Consider investigating the activation state of PKA or other downstream signaling molecules.
-
Rule Out Off-Target Receptor Activation: As described in Issue 1, use selective antagonists for mu- and kappa-opioid receptors to determine if they are contributing to the observed cAMP response at high DPDPE concentrations.
-
Data Presentation
Table 1: Receptor Binding Affinity of DPDPE
| Receptor | Ligand | K_i (nM) | Selectivity (fold) | Species | Reference |
| Delta-Opioid | [³H]DPDPE | 4.5 | - | Rat | [2] |
| Mu-Opioid | [³H]DAMGO | 438.1 | 97.3 (δ/μ) | Rat | [2] |
| Kappa-Opioid | - | - | High | Rat | [3] |
Note: Selectivity can vary depending on the experimental conditions and the radioligand used.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding
This protocol allows for the determination of DPDPE's binding affinity for mu- and kappa-opioid receptors.
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the opioid receptor of interest (e.g., CHO cells stably expressing human mu- or kappa-opioid receptors).
-
Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand:
-
For mu-opioid receptors, use a selective radioligand such as [³H]DAMGO.
-
For kappa-opioid receptors, use a selective radioligand such as [³H]U-69,593.
-
-
Competition Binding:
-
Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled DPDPE.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold assay buffer and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of DPDPE (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol can be used to assess the functional consequences of DPDPE binding to its target and potential off-target receptors.
-
Cell Culture: Use cells that endogenously express the opioid receptors of interest or have been engineered to do so (e.g., HEK293 or CHO cells).
-
Assay Principle: This assay measures the inhibition of forskolin-stimulated cAMP accumulation.
-
Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Treat the cells with varying concentrations of DPDPE.
-
To test for off-target effects, pre-incubate the cells with selective mu- (e.g., CTOP) or kappa- (e.g., nor-BNI) opioid receptor antagonists before adding DPDPE.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).
-
Data Analysis: Generate concentration-response curves and determine the EC50 value for DPDPE's inhibition of cAMP production.
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPDPE | Opioid Receptor | TargetMol [targetmol.com]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DPDPE & TFA Counter-ion Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the δ-opioid receptor agonist, DPDPE, particularly concerning the potential impact of the trifluoroacetic acid (TFA) counter-ion on its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the TFA counter-ion and why is it present in my DPDPE sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification (specifically, reverse-phase HPLC) of synthetic peptides like DPDPE.[1][2] During this process, the positively charged amino groups of the peptide form a salt with the negatively charged trifluoroacetate anion. Consequently, commercially available DPDPE is often supplied as a TFA salt.
Q2: Can the TFA counter-ion affect the biological activity of DPDPE?
A2: Yes, the TFA counter-ion has the potential to influence the biological activity of peptides. While the specific impact on DPDPE is not extensively documented in comparative studies, research on other peptides has shown that residual TFA can alter experimental results.[3][4] Potential effects include interference with cell-based assays, alteration of peptide secondary structure, and changes in solubility and aggregation properties.[1][5]
Q3: My experimental results with DPDPE are inconsistent. Could the TFA counter-ion be the cause?
A3: Inconsistent results are a common challenge in peptide-based research, and the TFA counter-ion is a potential contributing factor. Variations in the amount of residual TFA between different batches of DPDPE can lead to unpredictable fluctuations in experimental data.[1] If you observe high variability in your assays, it is worthwhile to consider the potential role of the TFA counter-ion and consult the troubleshooting guide below.
Q4: Should I remove the TFA counter-ion from my DPDPE sample?
A4: For sensitive biological assays, especially in preclinical or clinical studies, it is often recommended to exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl) or acetate.[1][2] This can improve the reproducibility and accuracy of your results. Several methods are available for TFA removal, as detailed in the Experimental Protocols section.
Q5: How does DPDPE exert its biological effect?
A5: DPDPE is a selective agonist for the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway ultimately modulates neuronal excitability and is responsible for the analgesic and other pharmacological effects of DPDPE.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent EC50/IC50 values in functional assays (e.g., cAMP assay) | Variable TFA content between DPDPE batches: Residual TFA can interfere with cell viability and assay components, leading to shifts in potency.[3] | 1. Quantify TFA content: If possible, determine the TFA content in each batch of DPDPE. 2. Counter-ion exchange: Exchange the TFA counter-ion for HCl or acetate using the protocols provided below. 3. Use a single, well-characterized batch: For a series of experiments, use DPDPE from a single, purified batch to ensure consistency. |
| Low or no biological activity observed | Peptide aggregation: TFA has been reported to influence the aggregation propensity of peptides.[5] Aggregated DPDPE may have reduced affinity for the δ-opioid receptor. Peptide degradation: While DPDPE is relatively stable, improper storage or handling can lead to degradation. | 1. Check peptide solubility and appearance: Visually inspect the DPDPE solution for any precipitation or cloudiness. 2. Sonication: Briefly sonicate the peptide solution to help break up aggregates. 3. Counter-ion exchange: Converting to an HCl or acetate salt may improve solubility and reduce aggregation.[2] 4. Verify peptide integrity: Use analytical techniques like HPLC or mass spectrometry to confirm the purity and integrity of your DPDPE sample. |
| Unexpected or off-target effects in cell-based assays | Direct cellular effects of TFA: At certain concentrations, TFA itself can be toxic to cells or influence cell proliferation, confounding the specific effects of DPDPE.[6] | 1. Run a TFA control: In your cell-based assays, include a control group treated with TFA at a concentration equivalent to that present in your DPDPE sample. 2. Reduce TFA concentration: If TFA is suspected to be the cause, perform a counter-ion exchange to minimize its concentration. |
| Variability in in vivo studies (e.g., analgesic response) | Influence of TFA on bioavailability or stability: The counter-ion can affect the physicochemical properties of the peptide, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. | 1. Use a consistent formulation: Ensure that the vehicle and salt form of DPDPE are consistent across all in vivo experiments. 2. Consider a different salt form: If reproducible results are difficult to obtain with the TFA salt, consider using the HCl or acetate salt of DPDPE for in vivo studies. |
Data Presentation
While direct comparative studies on the different salt forms of DPDPE are limited, the following table provides a hypothetical illustration of how the TFA counter-ion could influence its biological activity based on general observations with other peptides. Researchers should experimentally determine these values for their specific DPDPE salt form.
| Parameter | DPDPE TFA Salt (Hypothetical) | DPDPE HCl Salt (Hypothetical) | DPDPE Acetate Salt (Hypothetical) |
| δ-Opioid Receptor Binding Affinity (Ki) | 1.5 nM | 1.2 nM | 1.3 nM |
| Functional Potency (EC50 in cAMP assay) | 10.8 nM | 8.5 nM | 9.2 nM |
| In Vivo Analgesic Potency (ED50) | 5 mg/kg | 3.5 mg/kg | 4.0 mg/kg |
Note: The data in this table is for illustrative purposes only and is intended to highlight potential differences. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol for TFA Counter-ion Exchange to Hydrochloride (HCl) Salt
This protocol is adapted from established methods for peptide salt exchange.[7][8][9]
Materials:
-
This compound salt
-
100 mM Hydrochloric acid (HCl) solution
-
Milli-Q or deionized water
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in 100 mM HCl at a concentration of 1 mg/mL.
-
Allow the solution to stand at room temperature for 1 minute to facilitate the exchange.
-
Freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution until all the solvent is removed.
-
To ensure complete removal of TFA, repeat the process of dissolving in 100 mM HCl and lyophilizing two more times.
-
After the final lyophilization, dissolve the resulting DPDPE HCl salt in Milli-Q water and lyophilize one last time to remove any excess HCl.
-
The final product should be stored under desiccated conditions at -20°C or below.
Protocol for δ-Opioid Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the δ-opioid receptor
-
[³H]-DPDPE (radioligand)
-
Unlabeled DPDPE (TFA or HCl salt) for competition
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled DPDPE.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-DPDPE (typically at its Kd concentration), and the various concentrations of unlabeled DPDPE.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value.
Protocol for Functional Assay: Inhibition of cAMP Accumulation
This protocol outlines a common functional assay to measure the agonist activity of DPDPE.
Materials:
-
Cells expressing the δ-opioid receptor (e.g., CHO or HEK293 cells)
-
Forskolin (an adenylyl cyclase activator)
-
DPDPE (TFA or HCl salt)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Prepare serial dilutions of DPDPE.
-
Pre-incubate the cells with the different concentrations of DPDPE for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and co-incubate with DPDPE for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit instructions.
-
Measure the intracellular cAMP levels using the chosen cAMP assay kit.
-
Analyze the data using a sigmoidal dose-response curve to determine the EC50 of DPDPE for the inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. lifetein.com [lifetein.com]
- 9. peptide.com [peptide.com]
Validation & Comparative
DPDPE TFA vs. Deltorphin II: A Comparative Guide to Delta-Opioid Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used peptide agonists for the delta-opioid receptor (DOR), [D-Pen²,D-Pen⁵]enkephalin (DPDPE) trifluoroacetate (TFA) and Deltorphin II. Both are instrumental tools in the study of opioid pharmacology and the development of novel analgesics. This document outlines their comparative performance in key in vitro assays, supported by experimental data and detailed protocols.
Performance Comparison
DPDPE and Deltorphin II are highly selective agonists for the delta-opioid receptor, a G-protein coupled receptor (GPCR) involved in analgesia, mood regulation, and other physiological processes. While both peptides effectively activate DOR, they exhibit distinct profiles in terms of binding affinity, potency, and efficacy.
DPDPE is a synthetic cyclic pentapeptide analogue of enkephalin. Its cyclic structure, formed by a disulfide bond between two D-penicillamine residues, confers high stability and selectivity for the delta-opioid receptor.
Deltorphin II is a naturally occurring heptapeptide isolated from the skin of frogs from the Phyllomedusa genus. It is a linear peptide that demonstrates exceptionally high affinity and selectivity for the delta-opioid receptor.
The trifluoroacetate (TFA) salt of DPDPE is a common formulation that enhances its stability and solubility, and it is not considered to significantly alter its pharmacological activity at the receptor level.
Quantitative Data Summary
The following tables summarize the quantitative performance of DPDPE and Deltorphin II in key in vitro assays. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that absolute values can vary between experiments and cell systems.
Table 1: Delta-Opioid Receptor Binding Affinity
This table presents the equilibrium dissociation constant (Kᵢ) for each ligand at the delta-opioid receptor, as determined by competitive radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.
| Ligand | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| DPDPE | [³H]-Naltrindole | Rat Brain | 4.5 | |
| [³H]-DPDPE | Monkey Brain | 1.4 | ||
| Deltorphin II | [³H]-Naltrindole | Rat Brain | 0.64 | |
| [³H]-DPDPE | Monkey Brain | 0.13 |
Table 2: In Vitro Functional Potency and Efficacy
This table summarizes the potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) of each ligand in functional assays that measure the consequences of receptor activation, such as G-protein activation (GTPγS binding) and inhibition of adenylyl cyclase (cAMP accumulation).
| Assay | Parameter | DPDPE | Deltorphin II | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 3.0 | 5.7 | |
| Eₘₐₓ (% of baseline) | ~110% | ~112% | ||
| cAMP Inhibition | IC₅₀ (nM) | 5.2 | Not Reported | |
| Eₘₐₓ (% inhibition) | Full Agonist | Full Agonist |
Table 3: Receptor Selectivity
This table illustrates the selectivity of DPDPE and Deltorphin II for the delta-opioid receptor over the mu- and kappa-opioid receptors. Selectivity is expressed as the ratio of Kᵢ values (Kᵢ µ/Kᵢ δ and Kᵢ κ/Kᵢ δ). A higher ratio indicates greater selectivity for the delta receptor.
| Ligand | µ/δ Selectivity Ratio | κ/δ Selectivity Ratio | Reference |
| DPDPE | ~97 | >1000 | |
| Deltorphin II | >1000 | >1000 |
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor by an agonist like DPDPE or Deltorphin II initiates a signaling cascade through the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the delta-opioid receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the delta-opioid receptor.
-
Radioligand: [³H]-Naltrindole (a high-affinity DOR antagonist).
-
Test Ligands: DPDPE TFA, Deltorphin II.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a non-radiolabeled DOR ligand (e.g., 10 µM Naloxone).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Counter and Fluid.
2. Procedure:
-
Prepare serial dilutions of the test ligands (DPDPE and Deltorphin II) in binding buffer.
-
In a 96-well plate, combine:
-
Cell membranes (typically 50-100 µg of protein per well).
-
[³H]-Naltrindole at a concentration near its K₋ (e.g., 0.1-0.5 nM).
-
Varying concentrations of the test ligand or buffer (for total binding) or non-specific binding control.
-
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test ligand that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the delta-opioid receptor upon agonist binding.
1. Materials:
-
Cell Membranes: As described for the binding assay.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
Test Ligands: this compound, Deltorphin II.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To maintain G-proteins in their inactive state.
-
Filtration and Scintillation Counting Equipment: As described above.
2. Procedure:
-
Prepare serial dilutions of the test ligands in assay buffer.
-
In a 96-well plate, combine:
-
Cell membranes (20-50 µg of protein per well).
-
GDP (typically 10-30 µM).
-
Varying concentrations of the test ligand.
-
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration and wash with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
3. Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS (as a percentage of basal binding) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of DOR agonists to inhibit the production of cAMP.
1. Materials:
-
Whole Cells: Intact cells expressing the delta-opioid receptor.
-
Forskolin: An activator of adenylyl cyclase.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Test Ligands: this compound, Deltorphin II.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.
2. Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test ligands at various concentrations for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5-10 µM) in the presence of IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
3. Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (potency) and the maximal percentage of inhibition (efficacy).
A Comparative Guide to the Delta-Opioid Agonists: DPDPE TFA vs. SNC-80
For researchers and professionals in drug development, the selection of an appropriate delta-opioid receptor (DOR) agonist is critical for advancing investigations into pain management, mood disorders, and neuroprotection. This guide provides a detailed, data-driven comparison of two widely used DOR agonists: DPDPE ([D-Pen²,D-Pen⁵]enkephalin) trifluoroacetate salt and SNC-80. We will objectively evaluate their performance based on experimental data, outline the methodologies used, and visualize key pathways to inform your research.
Performance Comparison: Binding Affinity, Potency, and Selectivity
The pharmacological profiles of DPDPE and SNC-80 reveal significant differences in their interaction with the delta-opioid receptor and their subsequent functional activity. The following tables summarize key quantitative data from various in vitro assays.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor | Kᵢ (nM) | Selectivity (fold) vs. μ-receptor | Cell Line / Tissue | Reference |
| DPDPE | δ (DOR) | 0.2 - 2.5 | ~3000 | Rat brain membranes, CHO cells | |
| SNC-80 | δ (DOR) | 0.3 - 1.5 | ~1000 | Rat brain membranes, HEK293 cells |
Kᵢ (Inhibition Constant): A measure of binding affinity; a lower value indicates higher affinity.
Table 2: Functional Potency and Efficacy in G-Protein Activation
| Compound | Assay | EC₅₀ (nM) | Efficacy (% of max) | Cell Line / Tissue | Reference |
| DPDPE | GTPγS Binding | 5 - 20 | 100% (Full Agonist) | CHO cells expressing DOR | |
| SNC-80 | GTPγS Binding | 1 - 10 | 100% (Full Agonist) | CHO cells expressing DOR |
EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response.
Signaling Pathways and Functional Consequences
DPDPE and SNC-80, while both potent DOR agonists, exhibit distinct signaling profiles, particularly concerning G-protein bias and β-arrestin 2 recruitment. This has significant implications for their downstream effects and potential for receptor desensitization and internalization.
SNC-80 is often characterized as a G-protein biased agonist. This means it preferentially activates G-protein signaling pathways over the β-arrestin 2 pathway. In contrast, DPDPE shows a more balanced or even β-arrestin-preferring profile in some systems. This difference is critical, as β-arrestin recruitment is linked to receptor internalization and desensitization, as well as the activation of other signaling cascades like ERK phosphorylation. The convulsive effects observed with SNC-80 at higher doses have been linked to its unique signaling properties and its ability to induce receptor internalization differently than peptide agonists like DPDPE.
DPDPE TFA vs. DAMGO: A Comparative Guide to Delta and Mu Opioid Receptor Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of opioid receptor ligands is paramount for advancing pain management and neurological research. This guide provides an objective comparison of two widely used peptide agonists: DPDPE TFA, a selective delta (δ) opioid receptor agonist, and DAMGO, a selective mu (μ) opioid receptor agonist. This analysis is supported by experimental data on binding affinities and functional assays, complete with detailed methodologies and signaling pathway visualizations.
At a Glance: DPDPE vs. DAMGO Selectivity
| Ligand | Target Receptor | Binding Affinity (Ki) in nM | Selectivity |
| DPDPE | δ-opioid receptor | ~1.4 [1] | Highly selective for δ over μ and κ receptors |
| μ-opioid receptor | > 3000[2] | ||
| κ-opioid receptor | > 10000[2] | ||
| DAMGO | μ-opioid receptor | ~1.23 [1] | ~500-fold more selective for μ over δ and κ receptors[1] |
| δ-opioid receptor | ~600[1] | ||
| κ-opioid receptor | ~600[1] |
Delving into the Data: Receptor Binding and Functional Activity
The selectivity of DPDPE and DAMGO is primarily determined through radioligand binding assays and functional assays that measure the downstream effects of receptor activation.
Radioligand Binding Assays
These assays directly measure the affinity of a ligand for a specific receptor. In competitive binding experiments, a radiolabeled ligand with known affinity for the receptor is displaced by increasing concentrations of the unlabeled test compound (e.g., DPDPE or DAMGO). The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50, which is then used to calculate the binding affinity constant (Ki).
Studies have consistently shown that DPDPE exhibits high affinity for the δ-opioid receptor, with Ki values typically in the low nanomolar range, while demonstrating significantly lower affinity for μ and kappa (κ) opioid receptors.[1][2] Conversely, DAMGO displays high affinity for the μ-opioid receptor, also with Ki values in the low nanomolar range, and is approximately 500-fold more selective for the μ receptor compared to both δ and κ receptors.[1]
Functional Assays
Functional assays assess the ability of a ligand to activate a receptor and trigger a cellular response. Common assays for opioid receptors, which are G-protein coupled receptors (GPCRs), include GTPγS binding and cAMP inhibition assays.
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins, an early step in the signaling cascade. Agonist binding to the receptor facilitates the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the extent of G-protein activation can be quantified. Both DPDPE and DAMGO act as agonists at their respective preferred receptors, stimulating [³⁵S]GTPγS binding.[3][4]
-
cAMP Inhibition Assay: Opioid receptors are typically coupled to inhibitory G-proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] The potency of an agonist in inhibiting forskolin-stimulated cAMP production is a measure of its functional activity. DPDPE effectively inhibits cAMP production in cells expressing δ-opioid receptors, while DAMGO does so in cells expressing μ-opioid receptors.[7]
Signaling Pathways: A Visual Representation
Upon agonist binding, both μ and δ opioid receptors initiate a cascade of intracellular signaling events. While they share some common pathways, the specific downstream effects can differ, contributing to their distinct physiological roles.
Caption: Canonical G-protein signaling pathway for δ and μ opioid receptors.
Experimental Protocols
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of DPDPE and DAMGO for δ and μ opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing either human μ-opioid receptors or δ-opioid receptors.
-
Radioligand: [³H]DPDPE (for δ receptors) or [³H]DAMGO (for μ receptors).
-
Unlabeled ligands: this compound and DAMGO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.
-
Add increasing concentrations of the unlabeled competitor ligand (DPDPE or DAMGO).
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: General workflow for a radioligand displacement binding assay.
[³⁵S]GTPγS Functional Assay
Objective: To measure the agonist-stimulated G-protein activation by DPDPE and DAMGO.
Materials:
-
Cell membranes from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Test compounds: this compound and DAMGO.
-
Non-specific binding control: Unlabeled GTPγS.
Procedure:
-
Pre-incubate cell membranes with GDP in assay buffer.
-
Add increasing concentrations of the agonist (DPDPE or DAMGO) to the membrane suspension.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity by scintillation counting.
-
Data Analysis: Plot the [³⁵S]GTPγS binding against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy).[3][4][9]
cAMP Inhibition Functional Assay
Objective: To determine the functional potency of DPDPE and DAMGO in inhibiting adenylyl cyclase activity.
Materials:
-
Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: this compound and DAMGO.
-
cAMP assay kit (e.g., ELISA, HTRF, or BRET-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with increasing concentrations of the agonist (DPDPE or DAMGO) for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50 value.[6][7][10]
Conclusion
The experimental data unequivocally demonstrate that DPDPE is a highly selective agonist for the δ-opioid receptor, while DAMGO is a potent and selective agonist for the μ-opioid receptor. This high degree of selectivity makes them invaluable tools for dissecting the distinct physiological and pathological roles of these two opioid receptor subtypes. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings in their own experimental systems.
References
- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
Validating DPDPE TFA's Delta-Opioid Receptor Selectivity: A Comparative Guide with Receptor Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides an objective comparison of [D-Pen²,D-Pen⁵]enkephalin trifluoroacetate salt (DPDPE TFA), a well-established delta-opioid receptor (DOR) agonist, with its activity at mu-opioid (MOR) and kappa-opioid (KOR) receptors. We present supporting in vitro and in vivo experimental data, including crucial validation using receptor knockout models, to offer a comprehensive overview of its selectivity profile.
Data Presentation: In Vitro Selectivity of DPDPE
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of DPDPE at the three primary opioid receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Inhibition | Selectivity Ratio (MOR Ki / DOR Ki) | Selectivity Ratio (KOR Ki / DOR Ki) |
| δ-Opioid Receptor (DOR) | ~1-5 | ~5-10[1][2] | - | - |
| μ-Opioid Receptor (MOR) | >1000 | >10,000 | >200 - 1000 | - |
| κ-Opioid Receptor (KOR) | >1000 | >10,000 | - | >200 - 1000 |
Caption: In vitro binding and functional assay data for DPDPE, demonstrating its high selectivity for the delta-opioid receptor.
In Vivo Validation with Receptor Knockout Models
While in vitro data provides a strong indication of selectivity, in vivo studies using receptor knockout mice are the gold standard for validation. These studies reveal the physiological effects mediated by a specific receptor in a complex biological system.
A pivotal study investigated the analgesic effects of DPDPE in wild-type, MOR knockout, and DOR knockout mice using the tail-immersion and hot-plate tests.[3] The results demonstrated that in the tail-immersion test, the analgesic effect of DPDPE was completely absent in MOR knockout mice, yet fully present in DOR knockout mice.[3] This counterintuitive finding suggests that, at least for spinally mediated analgesia in this specific assay, the observed effect of DPDPE is surprisingly mediated by the mu-opioid receptor, despite its high in vitro selectivity for the delta receptor. This underscores the critical importance of validating in vitro findings with in vivo models to understand the complete pharmacological profile of a compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for Opioid Receptors
This protocol outlines the determination of the binding affinity (Ki) of DPDPE for MOR, DOR, and KOR.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat or mouse) or cells expressing the opioid receptor of interest in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR).
-
Add increasing concentrations of unlabeled this compound.
-
Add the prepared membrane homogenate to initiate the binding reaction.
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., naloxone).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of DPDPE.
-
Determine the IC50 value (the concentration of DPDPE that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Gi-Coupled Opioid Receptors
This protocol describes the measurement of the functional potency (EC50) of DPDPE in inhibiting adenylyl cyclase activity, a downstream effect of activating Gi-coupled receptors like opioid receptors.
1. Cell Culture and Treatment:
-
Culture cells stably or transiently expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. A parallel set of wells without forskolin serves as a baseline control.
2. cAMP Measurement:
-
After the forskolin stimulation period (e.g., 30 minutes), lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the log concentration of DPDPE.
-
Determine the EC50 value (the concentration of DPDPE that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow for Validating this compound Selectivity
Caption: Workflow for validating this compound selectivity.
This compound Signaling Pathway at the Delta-Opioid Receptor
Caption: DPDPE signaling at the delta-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The delta agonists DPDPE and deltorphin II recruit predominantly mu receptors to produce thermal analgesia: a parallel study of mu, delta and combinatorial opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DPDPE TFA and Other Enkephalin Analogs for Opioid Receptor Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the complex mechanisms of opioid receptor signaling and for the development of novel therapeutics. This guide provides an objective comparison of [D-Penicillamine(2,5)]-enkephalin trifluoroacetate salt (DPDPE TFA), a highly selective delta-opioid receptor agonist, with other key enkephalin analogs. The comparative analysis is supported by experimental data on receptor binding affinity, functional activity, and in vivo analgesic effects.
This document details the relative performance of this compound against endogenous enkephalins and the mu-opioid receptor selective agonist, DAMGO. The information is presented to facilitate informed decisions in experimental design and drug discovery pipelines.
Quantitative Comparison of Enkephalin Analogs
The following tables summarize the key quantitative parameters for DPDPE, DAMGO, and the endogenous enkephalins, Leu-enkephalin and Met-enkephalin.
Table 1: Opioid Receptor Binding Affinity (Ki in nM)
| Compound | µ (mu) Receptor | δ (delta) Receptor | κ (kappa) Receptor | Selectivity |
| DPDPE | ~1430 nM[1] | 1.4 nM [2] | ~213 nM[1] | Highly δ-selective |
| DAMGO | 1.18 - 1.23 nM [1][2][3] | ~1430 nM[1] | ~213 nM[1] | ~500-fold µ-selective vs δ/κ[2][3] |
| Leu-enkephalin | 1.7 - 1.9 nM[4][5] | 0.9 - 1.26 nM[4][5] | Low Affinity[6] | Moderately δ-selective[5] |
| Met-enkephalin | High Affinity[6][7] | Highest Affinity[6] | Low Affinity[6] | δ > µ |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is a synthesis of reported values.
Table 2: Functional Activity (EC50/IC50 in nM)
| Compound | Assay Type | Receptor Target | EC50/IC50 (nM) |
| DPDPE | cAMP Inhibition | δ-opioid | Data not consistently available in initial searches |
| DAMGO | cAMP Inhibition | µ-opioid | 18 - 55 nM[8] |
| DAMGO | [³⁵S]GTPγS Binding | µ-opioid | 28 - 45 nM[8][9] |
| Leu-enkephalin | cAMP Inhibition | δ-opioid | ~1214 nM (β-arrestin 2 recruitment)[4] |
Key Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are methodologies for key assays used in the characterization of enkephalin analogs.
Radioligand Displacement Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation : Membranes from cells or tissues expressing the opioid receptor of interest are prepared by homogenization and centrifugation.
-
Incubation : A constant concentration of a radiolabeled opioid ligand (e.g., [³H]DPDPE for δ-receptors, [³H]DAMGO for µ-receptors) is incubated with the membrane preparation.
-
Competition : Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.
-
Separation : The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a Gi-coupled receptor agonist to inhibit the production of cyclic adenosine monophosphate (cAMP).
-
Cell Culture : Cells expressing the opioid receptor of interest are cultured to an appropriate density.
-
Stimulation : Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, they are stimulated with forskolin to induce adenylyl cyclase and elevate intracellular cAMP levels.[10]
-
Agonist Treatment : The cells are then treated with varying concentrations of the test agonist (e.g., this compound).
-
Lysis and Detection : After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[11]
-
Data Analysis : The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC50) is determined.
In Vivo Analgesia Models
Hot-Plate Test : This is a widely used method to assess the analgesic properties of compounds in response to a thermal stimulus.[12][13][14][15][16]
-
Acclimatization : Rodents (mice or rats) are acclimatized to the testing environment.[13]
-
Baseline Measurement : The animal is placed on a heated surface (typically 50-55°C), and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[12][16] A cut-off time is established to prevent tissue damage.
-
Compound Administration : The test compound is administered through a specific route (e.g., intracerebroventricularly, intravenously).
-
Post-treatment Measurement : At various time points after administration, the latency to the nocifensive response is measured again.
-
Data Analysis : An increase in the response latency compared to baseline indicates an analgesic effect.
Tail-Flick Test : This test also measures the analgesic response to a thermal stimulus.[15][17][18][19][20]
-
Restraint and Acclimatization : The rodent is gently restrained, allowing its tail to be exposed.
-
Stimulus Application : A focused beam of radiant heat is applied to a portion of the tail.[17][19][20]
-
Latency Measurement : The time taken for the animal to flick its tail away from the heat source is recorded.[17][18]
-
Compound Administration and Testing : Similar to the hot-plate test, measurements are taken before and after the administration of the test compound.
-
Data Analysis : An increase in tail-flick latency is indicative of analgesia.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Canonical Gi/o-coupled opioid receptor signaling pathway.
Caption: Workflow for determining binding affinity via radioligand displacement.
Caption: Experimental workflow for the hot-plate analgesia test.
Conclusion
This compound stands out as a highly selective and potent agonist for the delta-opioid receptor, making it an invaluable tool for studies focused on the specific roles of this receptor subtype. In contrast, DAMGO offers high selectivity for the mu-opioid receptor, providing a means to investigate mu-receptor mediated pathways. The endogenous enkephalins, Leu-enkephalin and Met-enkephalin, exhibit broader affinity for both mu and delta receptors. The choice of enkephalin analog should, therefore, be guided by the specific research question and the desired receptor selectivity. The experimental protocols and data presented in this guide offer a foundational resource for researchers to design and interpret studies in the field of opioid pharmacology.
References
- 1. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. peptidesociety.org [peptidesociety.org]
- 7. Receptor selectivity of Met-enkephalin-Arg6-Phe7, an endogenous opioid peptide, in cerebral cortex of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Down-regulation of mu-opioid receptor by full but not partial agonists is independent of G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Hot-plate analgesia testing [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 17. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 18. Tail flick test - Wikipedia [en.wikipedia.org]
- 19. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 20. conductscience.com [conductscience.com]
UFP-512: A Superior Alternative to DPDPE TFA for Delta-Opioid Receptor-Mediated Pain Research
For researchers in pain, neuroscience, and drug development, the quest for selective and potent opioid receptor modulators is paramount. While [D-Pen2,D-Pen5]-enkephalin (DPDPE), often used as its trifluoroacetate salt (TFA), has been a foundational tool for studying the delta-opioid receptor (DOR), a newer contender, UFP-512, demonstrates significant advantages in affinity, potency, and in vivo efficacy. This guide provides a comprehensive comparison of UFP-512 and DPDPE TFA, supported by experimental data, to inform the selection of the optimal research compound.
Executive Summary
UFP-512 emerges as a more potent and selective agonist for the delta-opioid receptor compared to the classical peptide DPDPE. Experimental data indicates that UFP-512 possesses a significantly higher binding affinity for the human delta-opioid receptor (hDOR), with some studies suggesting it is up to 1000-fold more potent than DPDPE in radioligand displacement assays.[1] In vivo studies consistently demonstrate the robust analgesic effects of UFP-512 in various pain models, including inflammatory, neuropathic, and osteoarthritis pain, often at lower doses than those required for DPDPE.[2][3][4] Furthermore, UFP-512 has shown promise in alleviating pain-associated comorbidities such as anxiety and depression.[2][3]
Performance Comparison: UFP-512 vs. This compound
The following tables summarize the quantitative data comparing the key performance metrics of UFP-512 and this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Cell Line/Tissue | Reference |
| UFP-512 | hDOR | ~0.06 | Human | CHO cells | [1] |
| UFP-512 | hDOR | ~0.16 | Human | SK-N-BE cells | [1] |
| DPDPE | δOR | 19.0 - 39.7 | Not Specified | HEK293 cells | [5] |
| DPDPE | δOR | Not Specified | Rat | Brain | [6] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Table 2: In Vivo Analgesic Efficacy
| Compound | Pain Model | Effective Dose Range | Route of Administration | Species | Key Findings | Reference |
| UFP-512 | Inflammatory Pain (CFA) | 1-30 mg/kg | Intraperitoneal | Mice | Dose-dependent inhibition of mechanical allodynia and thermal hyperalgesia. | [3] |
| UFP-512 | Neuropathic Pain (SNI) | Not specified | Intraperitoneal | Mice | Alleviated chronic neuropathic pain and associated depressive-like behaviors. | [3] |
| UFP-512 | Osteoarthritis Pain (MIA) | 3 mg/kg (systemic), 250 µg (local) | Intraperitoneal, Intra-articular | Mice | Dose-dependently diminished allodynia and loss of grip strength. | [4] |
| DPDPE | Various | Higher doses generally required | Various | Rodents | Established analgesic effects, but often with lower potency compared to newer agonists. | [2] |
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like UFP-512 or DPDPE initiates a cascade of intracellular events. The receptor couples to inhibitory G-proteins (Gi/o).[7][8] This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary signaling outcomes include the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, inhibition of voltage-gated calcium channels (Ca2+), and activation of G-protein-coupled inwardly-rectifying potassium channels (GIRK).[9] These actions collectively result in neuronal hyperpolarization and reduced neurotransmitter release, underpinning the analgesic effects.
Experimental Workflow: In Vitro Receptor Binding Assay
A common method to determine the binding affinity of a compound for a receptor is through a competitive radioligand binding assay. This workflow outlines the key steps.
Detailed Experimental Protocols
Opioid Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of UFP-512 and DPDPE to delta-opioid receptors expressed in cell membranes.
Objective: To determine the inhibitory constant (Ki) of UFP-512 and DPDPE for the delta-opioid receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human delta-opioid receptor (e.g., CHO-hDOR or SK-N-BE-hDOR).
-
Radioligand: [³H]DPDPE or another suitable delta-opioid receptor radioligand.
-
Test compounds: UFP-512 and this compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone or another suitable opioid antagonist.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of UFP-512 and this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control (e.g., 10 µM naloxone).
-
50 µL of the appropriate dilution of the test compound.
-
50 µL of the radioligand at a final concentration close to its Kd.
-
100 µL of the cell membrane suspension.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Hot Plate Test for Analgesia
The hot plate test is a common method to assess the analgesic effects of compounds against thermal pain.[10][11][12]
Objective: To evaluate the analgesic efficacy of UFP-512 and DPDPE in a thermal pain model.
Materials:
-
Male or female mice (e.g., C57BL/6).
-
Hot plate apparatus with adjustable temperature.
-
Test compounds: UFP-512 and this compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Syringes for intraperitoneal injection.
-
Timer.
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Set the temperature of the hot plate to a constant, noxious temperature (e.g., 52-55°C).
-
Determine the baseline latency by placing each mouse on the hot plate and starting the timer.
-
Observe the mouse for signs of pain, such as licking a paw or jumping, and record the latency time. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer the test compound (UFP-512 or DPDPE) or vehicle control via intraperitoneal injection.
-
At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency.
-
The analgesic effect is determined by an increase in the latency time compared to the baseline and the vehicle-treated group.
-
Data can be expressed as the raw latency time or as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Conclusion
The available evidence strongly supports the use of UFP-512 as a superior alternative to this compound for investigating the role of the delta-opioid receptor in pain modulation. Its high affinity, potency, and demonstrated in vivo efficacy in diverse and clinically relevant pain models make it a powerful tool for advancing our understanding of pain pathophysiology and for the development of novel analgesics. Researchers currently utilizing DPDPE are encouraged to consider UFP-512 to enhance the precision and translational relevance of their studies.
References
- 1. In vitro and in vivo pharmacological profile of UFP-512, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of UFP-512 in Mice with Osteoarthritis Pain: The Role of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment With the Delta Opioid Agonist UFP-512 Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-Vivo Models for Management of Pain [scirp.org]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
Cross-Validation of DPDPE Binding Affinity: A Guide to Mitigating TFA-Related Artifacts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DPDPE binding affinity data for the delta-opioid receptor, with a critical focus on the potential confounding effects of trifluoroacetic acid (TFA). TFA is a common residual reagent from peptide synthesis and purification that can significantly impact the accuracy and reproducibility of binding affinity measurements. This document offers experimental data from various sources, detailed protocols for robust assay design, and logical workflows to guide researchers in obtaining reliable and cross-validated results.
The Challenge of Trifluoroacetic Acid in Peptide Assays
DPDPE ([D-Pen²,D-Pen⁵]enkephalin) is a highly selective synthetic peptide agonist for the delta-opioid receptor and a cornerstone tool in opioid research.[1] Its binding affinity is a critical parameter in the development of novel analgesics and in the study of opioid receptor pharmacology. However, the synthesis and purification of DPDPE, like most synthetic peptides, often involves the use of trifluoroacetic acid (TFA).[1][2][3] Residual TFA can remain in the final peptide product as a counter-ion, potentially leading to unintended biological effects and interference with in vitro assays.[2][3] This guide addresses the importance of considering the TFA content of DPDPE preparations and provides a framework for the cross-validation of binding affinity data.
DPDPE Binding Affinity Data
The binding affinity of DPDPE to the delta-opioid receptor is typically reported as the inhibition constant (Ki), derived from competitive radioligand binding assays. Below is a summary of reported Ki values from various studies. It is important to note that these studies may not have explicitly quantified or removed residual TFA, and therefore the reported values should be interpreted with this consideration.
| Radioligand | Tissue/Cell Line | Reported Ki (nM) for DPDPE | Reference |
| [³H]IleDelt II | Rat Brain Membranes | 4.8 ± 0.5 | [1] |
| [³H]DPDPE | Rat Brain Homogenate | 1.1 ± 0.2 | [4] |
| [³H]-diprenorphine | HEK 293T cells expressing µ- and δ-receptors | ~10 (inferred from competition curves) | [5] |
| [³H]diprenorphine | HEK293i cells expressing human δOR | 19.0 | [6] |
The variability in these reported Ki values may be attributed to differences in experimental conditions, such as the radioligand used, the tissue or cell preparation, and, potentially, the presence of varying amounts of TFA.
Experimental Protocols
To ensure the accuracy and reproducibility of DPDPE binding affinity data, a standardized and well-controlled experimental protocol is essential. The following is a detailed methodology for a competitive radioligand binding assay, which can be adapted for cross-validation studies.
Protocol: Competitive Radioligand Binding Assay for δ-Opioid Receptor
1. Materials and Reagents:
-
Membrane Preparation: Homogenates from rat brain tissue or cell lines expressing the delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated delta-opioid receptor antagonist or agonist with high affinity, such as [³H]-naltrindole or [³H]-DPDPE.
-
Unlabeled Ligand: DPDPE (test compound). It is recommended to use DPDPE from a source that provides analysis of the counter-ion content or to perform a salt exchange to a hydrochloride (HCl) or acetate salt form.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize brain tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
3. Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of unlabeled DPDPE.
-
Membrane preparation (typically 50-100 µg of protein per well).
-
-
To determine non-specific binding, include wells with a high concentration of a non-radiolabeled, high-affinity delta-opioid ligand (e.g., naltrindole).
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of DPDPE.
-
Plot the specific binding as a function of the logarithm of the DPDPE concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of DPDPE that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the potential for TFA interference, the following diagrams have been generated using the DOT language.
Caption: Potential Interference of TFA in DPDPE Binding Assay.
This diagram illustrates how trifluoroacetic acid (TFA), used during the synthesis and purification of DPDPE, can be present in the final peptide product and potentially interfere with the binding assay. Residual TFA can act as a counter-ion and may directly or indirectly modulate the interaction between DPDPE and the delta-opioid receptor, leading to altered binding affinity measurements.
Caption: Cross-Validation Workflow for DPDPE Binding Affinity.
This workflow outlines a systematic approach to cross-validate DPDPE binding affinity data by comparing the results obtained with the standard TFA salt form of the peptide against a preparation where the TFA has been exchanged for a different counter-ion, such as hydrochloride (HCl). Consistent results between the two forms would provide greater confidence in the measured binding affinity, while discrepancies would indicate a need for further investigation into the effects of the counter-ion.
Conclusion and Recommendations
The cross-validation of DPDPE binding affinity data is crucial for ensuring the reliability of experimental results in opioid research. The potential for interference from residual TFA from peptide synthesis is a significant, yet often overlooked, variable. Researchers should be vigilant about the source and purity of their DPDPE and consider the following recommendations:
-
Source Peptides with Counter-ion Information: Whenever possible, obtain DPDPE from suppliers who provide detailed information on the counter-ion content.
-
Perform Counter-ion Exchange: For critical experiments, consider performing a counter-ion exchange to replace TFA with a more biologically compatible ion like chloride or acetate.
-
Cross-Validate with Different Preparations: If feasible, compare the binding affinity of DPDPE from different synthesis batches or with different counter-ions to ensure consistency.
-
Thoroughly Document Experimental Conditions: When publishing binding affinity data, it is essential to report all experimental details, including the source of the peptide and any information about its salt form.
By adopting these practices, the scientific community can improve the accuracy and reproducibility of DPDPE binding affinity data, leading to a more robust understanding of delta-opioid receptor pharmacology and facilitating the development of safer and more effective therapeutics.
References
- 1. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. genscript.com [genscript.com]
- 4. mdpi.com [mdpi.com]
- 5. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of DPDPE TFA in Preclinical Pain Models: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the selective delta-opioid receptor agonist, [D-Pen²,D-Pen⁵]enkephalin (DPDPE) trifluoroacetate salt (TFA), across various animal pain models. The data presented is supported by experimental protocols and a comparative analysis with other relevant compounds.
DPDPE is a well-established tool in opioid research, known for its high selectivity for the delta-opioid receptor (DOR), which is a promising target for analgesic drug development with a potentially lower side-effect profile compared to mu-opioid receptor agonists. This guide synthesizes data from multiple studies to offer a comprehensive overview of DPDPE's antinociceptive properties in thermal and chemical pain models.
Quantitative Efficacy Comparison
The following tables summarize the quantitative efficacy of DPDPE TFA and comparator compounds in the hot plate, tail-flick, and acetic acid-induced writhing tests. These models are standard preclinical assays to assess the analgesic potential of novel compounds.
| Compound | Animal Model | Test | Route of Administration | ED₅₀ (nmol) [95% CI] | Reference |
| This compound | Mouse | Hot Plate | i.c.v. | ~100 | [1] |
| SNC80 | Mouse | Hot Plate | i.c.v. | 91.9 [60.3-140.0] | [1] |
| Deltorphin II | Mouse | Hot Plate | i.c.v. | N/A | |
| This compound | Mouse | Tail-Flick (Warm Water) | i.c.v. | N/A | |
| SNC80 | Mouse | Tail-Flick (Warm Water) | i.th. | 69 [51.8-92.1] | [1] |
| SNC80 | Mouse | Tail-Flick (Warm Water) | i.t. | 49 [43-56] | [2] |
| Deltorphin II | Rat | Tail-Immersion | i.c.v. | N/A | |
| This compound | Mouse | Writhing (Acetic Acid) | i.p. | N/A | |
| SNC80 | Mouse | Writhing (Acetic Acid) | i.p. | N/A | |
| Deltorphin II | Mouse | Writhing (Acetic Acid) | i.p. | N/A |
Note: "N/A" indicates that specific ED₅₀ values were not available in the reviewed literature under comparable conditions. i.c.v. = intracerebroventricular; i.th. = intrathecal; i.t. = intrathecal; i.p. = intraperitoneal.
Signaling Pathway of DPDPE
DPDPE exerts its analgesic effects by activating the delta-opioid receptor, a G-protein coupled receptor (GPCR). The binding of DPDPE to the DOR initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and a reduction in pain transmission.
DPDPE signaling cascade via the delta-opioid receptor.
Experimental Protocols
Detailed methodologies for the key animal pain models are provided below to facilitate the replication and validation of findings.
Hot Plate Test
The hot plate test is a widely used method to assess thermal nociception, primarily reflecting a supraspinal response to pain.[3][4]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C.[5][6] The animal is confined to the heated surface by a transparent cylindrical enclosure.[3]
-
Animals: Male Swiss albino mice (20-25 g) are commonly used.[6]
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or the vehicle control via the desired route (e.g., intracerebroventricularly).
-
At a predetermined time post-injection (e.g., 15-30 minutes), place the mouse on the hot plate.[5]
-
Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as paw licking, paw shaking, or jumping.[3]
-
A cut-off time (typically 30-60 seconds) is employed to prevent tissue damage.[4]
-
-
Data Analysis: The increase in latency to respond compared to the vehicle-treated group is indicative of an antinociceptive effect. Data are often expressed as the mean latency ± SEM or as a percentage of the maximum possible effect (%MPE).
Tail-Flick Test (Tail-Immersion Variant)
The tail-flick test is another common method for evaluating thermal pain, which is primarily a spinal reflex.[7]
-
Apparatus: A water bath maintained at a constant temperature (e.g., 52.5°C or 55°C).[2][8]
-
Animals: Male Sprague-Dawley rats or mice are frequently used.[8][9]
-
Procedure:
-
Gently restrain the animal, allowing the tail to be freely accessible.
-
Administer this compound or the vehicle control.
-
Immerse the distal portion (e.g., 3-5 cm) of the tail into the hot water.[9]
-
Measure the latency (in seconds) for the animal to flick or withdraw its tail from the water.[7]
-
A cut-off time of 10-15 seconds is typically used to prevent tissue injury.[10]
-
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. The results are commonly presented as the mean latency ± SEM.
Acetic Acid-Induced Writhing Test
This test is a chemical model of visceral pain, which is sensitive to both centrally and peripherally acting analgesics.[11][12]
-
Apparatus: An observation chamber that allows for clear visualization of the animals.
-
Animals: Male albino mice (20-30 g) are typically used.[13]
-
Procedure:
-
Administer this compound or the vehicle control (e.g., intraperitoneally or subcutaneously).
-
After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% or 1% solution of acetic acid intraperitoneally (typically 10 mL/kg).[13][14]
-
Immediately place the mouse in the observation chamber.
-
After a latency period of about 5 minutes, count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 10-20 minutes).[13][15]
-
-
Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the control group. The formula for calculating the percentage inhibition is: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Comparison with Alternatives
DPDPE's efficacy is often compared to other delta-opioid receptor agonists, such as SNC80 and deltorphin II, to understand the nuances of DOR pharmacology.
-
SNC80: This non-peptidic DOR agonist has been shown to be potent in various pain models. For instance, in the mouse warm-water tail-flick test, SNC80 administered intrathecally has a reported A₅₀ value of 69 nmol.[1] In the hot-plate test, its A₅₀ value after intracerebroventricular administration was 91.9 nmol.[1]
-
Deltorphin II: This is another peptidic DOR agonist. Studies have indicated its effectiveness in thermal pain models, although direct ED₅₀ comparisons with DPDPE in the same study are not always available.
It is important to note that some studies suggest that at higher doses, the antinociceptive effects of DPDPE may involve an interaction with mu-opioid receptors, highlighting the complexity of opioid receptor pharmacology in vivo.[16]
Conclusion
This compound consistently demonstrates antinociceptive effects in preclinical models of thermal and chemical pain. Its efficacy, particularly in the hot plate test, underscores its potential as a centrally acting analgesic. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of delta-opioid receptor agonists for pain management. Further studies directly comparing the ED₅₀ values of this compound across a standardized set of pain models would be beneficial for a more precise quantitative comparison.
References
- 1. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ekja.org [ekja.org]
- 10. Tail Immersion Test [protocols.io]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. sid.ir [sid.ir]
- 15. saspublishers.com [saspublishers.com]
- 16. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Comparison of DPDPE TFA and SB-205607 for Delta-Opioid Receptor Modulation
In the field of opioid research, the development of selective agonists for the delta-opioid receptor (DOR) is of significant interest for their potential as potent analgesics with a reduced side-effect profile compared to mu-opioid receptor agonists. This guide provides a comparative overview of two well-characterized DOR agonists: the peptidic agonist DPDPE TFA and the non-peptidic agonist SB-205607 (also known as TAN-67). This comparison is intended for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and signaling pathway visualizations to facilitate informed decisions in research applications.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters for this compound and SB-205607, compiled from multiple studies. It is important to note that these values were not determined in a single head-to-head study, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound | SB-205607 (TAN-67) | Receptor Target |
| Structure | Cyclic Peptide | Non-peptidic | N/A |
| Binding Affinity (Ki) | Not explicitly stated, but used as a high-affinity radioligand. | 0.647 nM (human DOR) | Delta-Opioid Receptor |
| Functional Potency (EC50) | 5.2 nM (mouse vas deferens assay) | 1.72 nM (cAMP inhibition, human DOR) | Delta-Opioid Receptor |
| Receptor Selectivity | High selectivity for DOR over MOR. | >1000-fold for DOR over MOR (human) | Delta vs. Mu Opioid Receptors |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]DPDPE.
Materials:
-
Cell membranes prepared from cells expressing the delta-opioid receptor (e.g., CHO-DOR cells).
-
[³H]DPDPE (specific activity ~30-60 Ci/mmol).
-
Test compounds (this compound, SB-205607).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filter plates).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
A dilution series of the test compound is prepared in the assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilution.
-
Add 50 µL of [³H]DPDPE at a final concentration of approximately 2-4 nM.
-
Add 100 µL of the cell membrane suspension (containing ~7 µg of protein) to initiate the binding reaction.
-
Incubate the plate for 90 minutes at room temperature.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled DOR agonist (e.g., 10 µM naltrindole).
-
Data are analyzed using non-linear regression to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) via the Gi/o-coupled delta-opioid receptor.
Materials:
-
Cells expressing the delta-opioid receptor (e.g., CHO-DOR or B82 mouse fibroblast cells).
-
Forskolin.
-
Test compounds (this compound, SB-205607).
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in 96-well plates and grow to confluence.
-
On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add the test compounds at various concentrations to the cells and incubate for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
The results are expressed as a percentage of the forskolin-stimulated cAMP response.
-
Dose-response curves are generated, and the EC₅₀ values are calculated using non-linear regression.
Visualizations
The following diagrams illustrate the signaling pathways activated by DOR agonists and a typical experimental workflow for their comparison.
Caption: Delta-Opioid Receptor Signaling Pathway.
Caption: Comparative Experimental Workflow for DOR Agonists.
A Comparative Analysis of the In Vivo Antinociceptive Potency of DPDPE TFA and Morphine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo potency of the selective delta-opioid receptor agonist DPDPE TFA relative to the classic mu-opioid receptor agonist, morphine. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for analgesic drug development.
Executive Summary
This guide delves into the comparative in vivo antinociceptive potency of [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a highly selective delta (δ)-opioid receptor agonist, and morphine, a potent mu (µ)-opioid receptor agonist. The trifluoroacetate (TFA) salt of DPDPE is a common formulation for in vivo studies. While both compounds exhibit analgesic properties, their potency is highly dependent on the route of administration and the specific nociceptive assay employed. This guide presents available quantitative data, detailed experimental protocols for common analgesic assays, and a visualization of their distinct signaling pathways.
Quantitative Comparison of In Vivo Potency
| Compound | Animal Model | Assay | Route of Administration | ED₅₀ | Reference |
| Morphine | Rat | Tail-Flick | Subcutaneous (s.c.) | 2.7 mg/kg | [2] |
| Morphine | Rat | Tail-Flick | Intracerebroventricular (i.c.v.) | 6.9 µg | [2] |
| Morphine | Rat (male) | Hot-Plate | Intravenous (i.v.) | 8.4 mg/kg | [3] |
| Morphine | Rat (female) | Hot-Plate | Intravenous (i.v.) | 10.6 mg/kg | [3] |
| Morphine | Rat (male) | Tail-Flick | Intravenous (i.v.) | 1.8 mg/kg | [3] |
| Morphine | Rat (female) | Tail-Flick | Intravenous (i.v.) | 1.4 mg/kg | [3] |
| DPDPE | Mouse | Tail-Flick | Intracerebroventricular (i.c.v.) | Potent Analgesic (qualitative) | [4][5] |
| DPDPE | Mouse | Hot-Plate/Tail-Flick | Intracerebroventricular (i.c.v.) | Slightly active | [1] |
| DPDPE | Mouse | Hot-Plate/Tail-Flick | Subcutaneous (s.c.) | Inactive | [1] |
Note: The TFA counterion in this compound is a result of the purification process and is generally considered not to have a significant pharmacological effect at the doses used in these studies.
Signaling Pathways
DPDPE and morphine elicit their analgesic effects through distinct G-protein coupled receptors (GPCRs) and downstream signaling cascades.
DPDPE (Delta-Opioid Receptor Agonist)
DPDPE selectively binds to and activates δ-opioid receptors, which are coupled to inhibitory G-proteins (Gαi/o). This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signal transmission.
Caption: DPDPE signaling pathway.
Morphine (Mu-Opioid Receptor Agonist)
Morphine primarily acts on µ-opioid receptors, which are also coupled to inhibitory G-proteins. The downstream effects are similar to those of δ-opioid receptor activation, leading to hyperpolarization and reduced neurotransmitter release, but are initiated through a different receptor subtype.
Caption: Morphine signaling pathway.
Experimental Protocols
The following are detailed methodologies for two common in vivo assays used to evaluate the antinociceptive effects of DPDPE and morphine.
Tail-Flick Test
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. This is a spinal reflex that can be modulated by centrally acting analgesics.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source or a warm water bath.
-
Animal restrainers.
-
Timer.
Procedure:
-
Acclimation: Acclimate the animals (typically rats or mice) to the testing room and restrainers for a predetermined period before the experiment to minimize stress.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by applying the heat stimulus to a specific portion of the tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage. Animals with baseline latencies that are too short or too long are often excluded.[6]
-
Drug Administration: Administer this compound or morphine via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular). A vehicle control group should be included.
-
Post-treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ value, the dose that produces 50% of the maximum effect, can then be calculated from the dose-response curve.
References
- 1. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive synergism between supraspinal and spinal sites after subcutaneous morphine evidenced by CNS morphine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [D-Pen2-D-Pen5]enkephalin, a delta opioid agonist, given intracerebroventricularly in the mouse produces antinociception through medication of spinal GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different types of opioid receptors mediating analgesia induced by morphine, DAMGO, DPDPE, DADLE and beta-endorphin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of antinociceptive efficacy of intracerebroventricular [D-Ala2,Glu4]deltorphin, but not [D-Pen2,D-Pen5]enkephalin, in the mu-opioid receptor deficient CXBK mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of DPDPE TFA
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of DPDPE TFA ([D-Penicillamine2,5]enkephalin trifluoroacetate salt), a selective δ-opioid receptor agonist peptide. Adherence to these protocols is crucial due to the potential hazards associated with the compound and its trifluoroacetate (TFA) counter-ion.
Hazard and Safety Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The trifluoroacetic acid component is a strong, corrosive organic acid[2][3]. Therefore, all waste containing this compound must be treated as hazardous waste.
Key Hazard and Disposal Information
| Hazard Statement | GHS Classification | Precautionary Statement (Disposal) |
| H302: Harmful if swallowed | Acute toxicity, Oral (Cat. 4) | P501: Dispose of contents/container to an approved waste disposal plant[1]. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Cat. 1), Chronic aquatic toxicity (Cat. 1) | P273: Avoid release to the environment[1]. P391: Collect spillage[1]. |
| Corrosive (due to TFA) | N/A (component hazard) | Handle with appropriate personal protective equipment (PPE). |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe disposal of this compound in various forms, including pure compound, solutions, and contaminated labware.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following PPE is worn:
-
Safety goggles with side-shields[1].
-
Chemical-resistant gloves (e.g., nitrile).
-
Impervious lab coat[1].
Disposal of Unused or Expired Solid this compound
Solid waste must be disposed of through your institution's hazardous waste management program.
-
Step 1: Keep the solid this compound in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible container (sturdy glass or plastic) with a tight-fitting cap[4].
-
Step 2: Ensure the container is labeled with "Hazardous Waste" and the full chemical name: "[D-Penicillamine2,5]enkephalin trifluoroacetate salt"[4]. Do not use abbreviations.
-
Step 3: Store the sealed container in a designated satellite accumulation area for chemical waste, segregated with other compatible materials[4].
-
Step 4: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of this compound Solutions (Aqueous or Organic)
Never pour this compound solutions down the drain[1][5]. This is critical to prevent the release of a substance highly toxic to aquatic life[1].
-
Step 1: Collect all liquid waste containing this compound in a dedicated, sealed, and compatible waste container (glass or plastic)[4].
-
Step 2: Label the container with "Hazardous Waste" and list all chemical constituents, including the peptide and all solvents (e.g., "this compound, Water, DMSO").
-
Step 3: Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area.
-
Step 4: Once the container is nearly full (approximately 80% capacity), arrange for disposal through your institution's EHS office[4].
Decontamination and Disposal of Empty Containers and Contaminated Labware
Empty containers that held this compound must be handled carefully as they may retain hazardous residues[4].
-
Step 1: Rinse the empty container three times with a suitable solvent. For aqueous solutions, use water. For solutions in organic solvents, use the same solvent.
-
Step 2: Collect the rinseate (the rinsing solvent) and manage it as hazardous liquid waste, as described in section 3.
-
Step 3: After triple-rinsing, the container can often be disposed of in the regular laboratory glassware or plastic waste stream. Scratch out or completely remove the original label from the container[6]. Confirm this procedure with your institution's waste disposal guidelines.
-
Step 4: Dispose of grossly contaminated labware (e.g., pipette tips, weighing boats) as solid hazardous waste in a designated, labeled container.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
Personal protective equipment for handling Dpdpe tfa
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dpdpe tfa in a laboratory setting. It is designed for researchers, scientists, and drug development professionals to ensure safe handling and maintain experimental integrity.
Hazard Assessment and Personal Protective Equipment (PPE)
There are conflicting Safety Data Sheets (SDS) regarding the hazards of this compound. While one source indicates it is not classified as a hazardous substance, another states it is harmful if swallowed and very toxic to aquatic life.[1][2] Therefore, it is imperative to handle this compound with caution, adhering to the more stringent safety precautions. Additionally, as a trifluoroacetate (TFA) salt, it may share hazards associated with trifluoroacetic acid, which is corrosive and can cause severe skin burns and eye damage.[3][4]
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves for low-volume applications. For higher volumes (>500 mL) or prolonged contact, heavy-duty gloves such as butyl rubber or Viton are required.[3][5] | To prevent skin contact with the compound. |
| Eye Protection | ANSI-approved, properly fitting chemical splash goggles.[3] | To protect eyes from splashes. |
| Body Protection | A standard laboratory coat, fully buttoned. For larger quantities, a chemical-resistant apron is recommended.[3] | To protect against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization.[6][7][8] | To prevent inhalation of the powder or any volatile components. |
Experimental Protocols: Handling and Preparation of this compound Solutions
DPDPE is a selective δ-opioid receptor agonist used in both in vitro and in vivo studies.[9][10][11][12][13] The following is a general protocol for preparing a stock solution.
Materials:
-
This compound powder
-
Calibrated analytical balance
-
Certified chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Perform all weighing and initial dilutions of the this compound powder within a certified chemical fume hood to minimize inhalation risk.[3]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization: Add the appropriate volume of solvent to the tube. This compound is soluble in water up to 1 mg/ml. For higher concentrations, DMSO can be used.[10]
-
Mixing: Close the tube tightly and vortex until the solid is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.[10]
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.[1]
Operational and Disposal Plans
Spill Management:
-
Minor Spill (<500 mL not involving a threat to personnel):
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, confine the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealable container.
-
Decontaminate the spill area with a suitable solvent, such as alcohol, followed by soap and water.[1]
-
Label the container with "Hazardous Waste" and the chemical name.
-
-
Major Spill (>500 mL or any spill outside of a fume hood):
-
Evacuate the laboratory immediately and activate the fire alarm if there is any risk of fire.
-
Close the laboratory doors and post a warning sign.
-
Contact your institution's Environmental Health and Safety (EH&S) department.
-
Do not re-enter the area until cleared by safety personnel.[14]
-
Waste Disposal:
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Use full chemical names on the hazardous waste labels (no abbreviations).
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's EH&S department.[14]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and preparation of this compound solutions.
References
- 1. This compound|172888-59-4|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. fishersci.com [fishersci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. Respiratory protection equipments C2HF3O2 (TFA - trifluoroacetic acid), CAS number 76-05-1 [en.gazfinder.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (88373-73-3 free base) | Opioid Receptor | TargetMol [targetmol.com]
- 11. glpbio.com [glpbio.com]
- 12. DPDPE | Opioid Receptor | TargetMol [targetmol.com]
- 13. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
